MRT68921
Description
Properties
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKISLZKMBSCLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of MRT68921
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT68921 is a potent, cell-permeable, small molecule inhibitor with a multifaceted mechanism of action centered on the dual inhibition of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key initiators of the autophagy pathway.[1][2] Additionally, it exhibits inhibitory activity against NUAK1, a kinase implicated in cancer cell survival and stress resistance.[3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, its impact on critical signaling pathways, and the downstream cellular consequences. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The ULK1/2 kinase complex is a central regulator of autophagy initiation. This compound has emerged as a valuable research tool and potential therapeutic agent due to its potent and specific inhibition of this pathway. Furthermore, its activity against NUAK1 provides an additional layer of complexity to its mechanism, with implications for cancer therapy. This document serves as an in-depth resource for understanding the intricate workings of this compound.
Core Mechanism of Action: Dual Inhibition of ULK1/2 and NUAK1
This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of ULK1, ULK2, and NUAK1.
Inhibition of the ULK1/2 Kinase Complex and Blockade of Autophagy
This compound is a highly potent inhibitor of both ULK1 and its close homolog ULK2. This inhibition is central to its primary mechanism of blocking the initiation of autophagy.[1][2] The direct consequence of ULK1/2 inhibition is the prevention of the phosphorylation of downstream substrates, most notably ATG13, a key component of the ULK1 complex.[3] This abrogation of ATG13 phosphorylation effectively halts the cascade of events leading to the formation of the autophagosome.
The cellular manifestation of this inhibition is a significant reduction in autophagic flux. This is observed as a decrease in the formation of LC3-II, a protein essential for autophagosome elongation and maturation, from its cytosolic form, LC3-I.[3]
Inhibition of NUAK1 and Downstream Signaling
In addition to its potent effects on the ULK kinases, this compound also inhibits NUAK1 (also known as ARK5), a member of the AMP-activated protein kinase (AMPK)-related kinase family. NUAK1 is involved in cellular stress responses, and its inhibition by this compound has been shown to suppress the NUAK1/MYPT1/Gsk3β signaling pathway.[3] This aspect of this compound's mechanism contributes to its anti-cancer properties by disrupting cellular mechanisms that protect tumor cells from oxidative stress.
Quantitative Data
The following tables summarize the key quantitative data characterizing the potency and cellular effects of this compound.
Table 1: In Vitro Kinase Inhibition [1][2]
| Target | IC50 (nM) |
| ULK1 | 2.9 |
| ULK2 | 1.1 |
Table 2: Cellular Activity in Cancer Cell Lines [3]
| Cell Line | IC50 (µM) for Cytotoxicity (24h) |
| NCI-H460 | 1.76 |
| MNK45 | 8.91 |
| A549 | Not explicitly stated, but sensitive |
| H1299 | Not explicitly stated, but sensitive |
Signaling Pathways
The inhibitory actions of this compound have profound effects on at least two major signaling pathways: the autophagy initiation pathway and the NUAK1-mediated stress response pathway.
The Autophagy Initiation Pathway
Under normal conditions, the ULK1/2 complex, consisting of ULK1/2, ATG13, FIP200, and ATG101, is activated in response to cellular stress, such as nutrient deprivation. This activation leads to the phosphorylation of multiple downstream targets, initiating the formation of the phagophore, the precursor to the autophagosome. This compound directly intervenes at the apex of this pathway by inhibiting the kinase activity of ULK1 and ULK2.
The NUAK1 Signaling Pathway
NUAK1 plays a role in protecting cancer cells from oxidative stress. This compound's inhibition of NUAK1 disrupts this protective mechanism, leading to increased reactive oxygen species (ROS) and apoptosis.[3]
Impact on the Interferon Signaling Pathway
Recent evidence suggests a role for ULK1 in the regulation of the interferon (IFN) signaling pathway. Specifically, ULK1 has been shown to be involved in IFN-γ-mediated signaling and can influence the expression of interferon-stimulated genes (ISGs). Pharmacological inhibition of ULK1 has been demonstrated to reduce the expression of IFN-γ-induced immunosuppressive genes, such as PD-L1.[4] This suggests that this compound, as a potent ULK1 inhibitor, may have immunomodulatory effects by altering the tumor microenvironment's immune landscape.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound, based on published literature.
In Vitro ULK1/2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of ULK1 and ULK2.
-
Reagents:
-
Recombinant human ULK1 and ULK2 enzymes
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
This compound dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the ULK enzyme, and MBP.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by adding 3% phosphoric acid.
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Cellular Autophagy Flux Assay (LC3-II Western Blot)
This assay measures the impact of this compound on the rate of autophagy in cultured cells.
-
Reagents:
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Bafilomycin A1 (a lysosomal inhibitor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound or DMSO for a specified time (e.g., 2 hours).
-
In the last 2 hours of the treatment, add Bafilomycin A1 or vehicle to a subset of the wells.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary anti-LC3 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities for LC3-I and LC3-II.
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without Bafilomycin A1.
-
Cellular Cytotoxicity Assay (CCK-8)
This assay determines the concentration at which this compound inhibits cell proliferation and viability.
-
Reagents:
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8) solution
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 24, 48, or 72 hours).
-
Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
-
Conclusion
This compound is a potent and specific dual inhibitor of ULK1 and ULK2, leading to the effective blockade of autophagy initiation. Its additional inhibitory activity against NUAK1 provides a complementary mechanism for inducing cancer cell death. The well-characterized mechanism of action, supported by robust quantitative data and detailed experimental protocols, establishes this compound as an invaluable tool for studying the intricate roles of autophagy and NUAK1 signaling in health and disease. Furthermore, its potential to modulate the interferon signaling pathway opens up exciting new avenues for its application in immuno-oncology. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to effectively utilize and further investigate this promising small molecule inhibitor.
References
- 1. Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRT 68921 dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 3. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting ULK1 decreases interferon-γ-mediated resistance to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Function of MRT68921: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT68921 is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of autophagy initiation. It also exhibits inhibitory activity against NUAK family SNF1-like kinase 1 (NUAK1), a kinase implicated in cancer cell survival and stress resistance. This technical guide provides a comprehensive overview of the function and mechanism of action of this compound, with a focus on its role in autophagy modulation, induction of oxidative stress, and apoptosis. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts targeting these critical cellular pathways.
Core Function and Mechanism of Action
This compound primarily functions as a potent ATP-competitive inhibitor of the serine/threonine kinases ULK1 and ULK2.[1][2][3][4] These kinases are essential for the initiation of the autophagy cascade, a fundamental cellular process for the degradation and recycling of cellular components.[5] By inhibiting ULK1/2, this compound effectively blocks the autophagic process at its nascent stages.[3] This leads to an accumulation of stalled, early autophagosomal structures, indicating a disruption in their maturation.[4][5]
The specificity of this compound's effect on autophagy through ULK1 has been demonstrated using a drug-resistant M92T ULK1 mutant.[3] In addition to its effects on autophagy, this compound is also a dual inhibitor of NUAK1.[1][6] Inhibition of NUAK1 disrupts the downstream NUAK1/MYPT1/Gsk3β signaling pathway, which is involved in protecting cancer cells from oxidative stress.[1][6] The combined inhibition of ULK1-mediated autophagy and NUAK1-dependent stress resistance pathways leads to an imbalance in oxidative stress signals, increased production of reactive oxygen species (ROS), and subsequent induction of apoptosis in cancer cells.[1][6]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Reference(s) |
| ULK1 | 2.9 | [1][2][4][5] |
| ULK2 | 1.1 | [1][2][4][5] |
Table 2: Cytotoxic Activity in Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| NCI-H460 | Non-small cell lung cancer | 1.76 - 8.91 | [1] |
| MNK45 | Gastric cancer | 1.76 - 8.91 | [1] |
| U251 | Glioblastoma | Not specified, pathway inhibition observed at 0-5 µM | [1] |
| A549 | Non-small cell lung cancer | Not specified, ROS induction observed | [6] |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | Dose-dependent apoptosis observed | [7] |
| Molm13 | Acute Myeloid Leukemia (FLT3-ITD) | Dose-dependent apoptosis observed | [7] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: ULK1-Mediated Autophagy Initiation Pathway and Inhibition by this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. kumc.edu [kumc.edu]
- 7. tools.thermofisher.com [tools.thermofisher.com]
MRT68921: A Dual Inhibitor of NUAK1 and ULK1 for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
MRT68921 is a potent small molecule inhibitor targeting two key kinases, NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1 (ULK1), which are implicated in cancer cell survival, proliferation, and resistance to therapy. By simultaneously blocking the antioxidant defense mechanisms regulated by NUAK1 and the pro-survival autophagy pathway initiated by ULK1, this compound presents a promising dual-pronged therapeutic strategy. This document provides an in-depth technical overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its evaluation.
Introduction
The pursuit of novel cancer therapeutics has led to the exploration of targeting cellular stress response pathways that are often hijacked by tumors to sustain their growth and survival. NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family, is a critical component of the antioxidant defense system, protecting cancer cells from oxidative stress.[1][2] Concurrently, ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular recycling process that can promote cancer cell survival under metabolic stress.[3][4] The dual inhibition of NUAK1 and ULK1, therefore, represents a rational approach to synergistically induce cancer cell death by disrupting two crucial survival pathways. This compound has emerged as a potent dual inhibitor of NUAK1 and ULK1, demonstrating significant antitumor activities in preclinical models.[1][5]
Mechanism of Action
This compound exerts its anticancer effects by concurrently inhibiting the kinase activities of NUAK1 and ULK1.
NUAK1 Inhibition: As a potential NUAK1 inhibitor, this compound is suggested to downregulate the phosphorylation of downstream substrates such as MYPT1 and Gsk3β.[1] The NUAK1/MYPT1/Gsk3β signaling pathway is crucial for protecting cancer cells from oxidative stress.[1] By inhibiting NUAK1, this compound disrupts this protective mechanism, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[1]
ULK1/2 Inhibition: this compound is a potent inhibitor of ULK1 and its homolog ULK2.[6][7] ULK1 is a key initiator of the autophagy cascade.[3][4] Inhibition of ULK1 by this compound blocks autophagic flux, preventing the clearance of damaged organelles and proteins, which can further contribute to cellular stress and apoptosis.[6][7]
The combined effect of NUAK1 and ULK1 inhibition by this compound results in a multi-faceted attack on cancer cells, leading to elevated ROS levels, induction of apoptosis, and suppression of cell proliferation, migration, and invasion.[1]
Quantitative Data
The following tables summarize the reported in vitro biochemical and cellular activities of this compound.
Table 1: Biochemical Activity of this compound
| Target | IC50 (nM) |
| ULK1 | 2.9[6][7][8][9] |
| ULK2 | 1.1[6][7][8][9] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 1.76 - 8.91[1][6] |
| H1299 | Lung Cancer | 1.76 - 8.91[1] |
| NCI-H460 | Lung Cancer | 1.76 - 8.91[1][6] |
| MNK45 | Not Specified | 1.76 - 8.91[1] |
| U251 | Not Specified | 1.76 - 8.91[1] |
| Multiple other cancer cell lines | Various | 1.76 - 8.91[1] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Dosage and Administration | Outcome |
| NCI-H460 | 20 mg/kg/d or 40 mg/kg/d | Significant decrease in tumor growth[1] |
| NCI-H460 | 10-40 mg/kg, s.c., daily for 7 times | Inhibits tumor growth[6][8] |
| MNK45 | 20 mg/kg, s.c., every 2 days for 7 times | Inhibits tumor growth[6][8] |
| 4T1 | 20 mg/kg, i.p., daily for 7 times | Reduces the number of lung metastatic nodules[6][8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by this compound and a general workflow for its preclinical evaluation.
Caption: NUAK1 Signaling Pathway and Inhibition by this compound.
Caption: ULK1 Signaling in Autophagy and Inhibition by this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ULK1 and ULK2.
-
Materials: Recombinant GST-ULK1 or GST-ULK2, [γ-32P]ATP, kinase assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol), 30 µM cold ATP, this compound.[7]
-
Procedure:
-
Prepare reaction mixes containing the kinase, substrate, and varying concentrations of this compound in kinase assay buffer.[7]
-
Pre-warm the reaction mixes to 25 °C for 5 minutes.[7]
-
Initiate the kinase reaction by adding [γ-32P]ATP and cold ATP.[7]
-
Incubate the reaction for 5 minutes at 25 °C.[7]
-
Stop the reaction by adding SDS-PAGE sample buffer.[7]
-
Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.[7]
-
Analyze the results by autoradiography and immunoblotting to quantify kinase activity and determine IC50 values.[7]
-
Cell Viability Assay (CCK-8)
-
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
-
Materials: Cancer cell lines (e.g., A549, NCI-H460), 96-well plates, complete culture medium, this compound, Cell Counting Kit-8 (CCK-8).[1]
-
Procedure:
-
Seed cells in 96-well plates and allow them to proliferate to approximately 80% confluency.[1]
-
Treat the cells with a range of concentrations of this compound (e.g., 0 to 10 µM for cancer cells, 0 to 40 µM for normal cells) for 24 hours.[1]
-
Add CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 values.[1]
-
Apoptosis Analysis (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials: Cancer cell lines (e.g., NCI-H460, MNK45), this compound, Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, flow cytometer.[1]
-
Procedure:
-
Treat cells with varying concentrations of this compound (e.g., 0 to 10 µM) for 24 hours.[1]
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Reactive Oxygen Species (ROS) Detection
-
Objective: To measure the levels of intracellular ROS induced by this compound.
-
Materials: Cancer cell lines (e.g., A549, NCI-H460), this compound, DCFH-DA stain, flow cytometer or fluorescence microscope.[1]
-
Procedure:
-
Treat cells with different concentrations of this compound (e.g., 0, 1, and 5 µM) for 8 hours.[1][5]
-
Incubate the cells with DCFH-DA stain according to the manufacturer's instructions.
-
Wash the cells to remove excess stain.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope to quantify ROS levels.[1][5]
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in the NUAK1 and ULK1 signaling pathways.
-
Materials: Cancer cell lines (e.g., U251, MNK45), this compound, lysis buffer, primary antibodies (e.g., for cleaved PARP1, p-MYPT1, MYPT1, p-Gsk3β, Gsk3β, NUAK1, p62, LC3B, GAPDH), secondary antibodies, chemiluminescence detection reagents.[1]
-
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 0 to 5 µM) for 8 hours.[6]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence system and quantify the band intensities.[1]
-
In Vivo Xenograft Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Materials: Female BALB/c nude mice, cancer cells (e.g., NCI-H460), PBS, this compound.[1]
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 200 µL of PBS) into the flanks of the mice.[1]
-
When tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 20 mg/kg/d or 40 mg/kg/d) or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection).[1][6]
-
Monitor tumor volume and body weight regularly throughout the study.[1]
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.[1]
-
Conclusion
This compound is a novel and potent dual inhibitor of NUAK1 and ULK1 that demonstrates significant antitumor activity in a variety of cancer models. Its unique mechanism of action, targeting both antioxidant defense and autophagy, provides a strong rationale for its further development as a cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the full potential of this compound.
References
- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound HCl | ULK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
MRT68921: A Technical Guide to its Role in Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRT68921 is a potent, dual inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2, critical serine/threonine kinases that initiate the autophagy cascade.[1][2][3] Concurrently, it exhibits inhibitory activity against NUAK family SNF1-like kinase 1 (NUAK1), a key component in cellular responses to oxidative stress.[1][4][5] This dual-action mechanism positions this compound as a significant tool for investigating the intricate roles of autophagy in cellular homeostasis and disease. Its ability to block autophagic flux has demonstrated cytotoxic effects in various cancer cell lines, suggesting its potential as a therapeutic agent. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound primarily functions as an ATP-competitive inhibitor of ULK1 and ULK2.[6] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of downstream targets essential for the formation of the autophagosome. This action effectively halts the initiation of the autophagy process. Inhibition of ULK1 by this compound has been shown to disrupt not only the initiation but also the maturation of autophagosomes, leading to an accumulation of stalled, early-stage autophagosomal structures.[7][8]
Furthermore, this compound's inhibition of NUAK1 disrupts the cellular antioxidant defense system.[5] This leads to an increase in reactive oxygen species (ROS), which can trigger apoptosis, particularly in cancer cells that are already under high metabolic stress. The combined inhibition of ULK1/2 and NUAK1 presents a synergistic approach to inducing cancer cell death by simultaneously blocking a key survival pathway (autophagy) and promoting a death pathway (apoptosis via oxidative stress).[5]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| ULK1 | 2.9[1][2][3][4][8] |
| ULK2 | 1.1[1][2][3][4][8] |
Table 2: Cytotoxic Activity in Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Non-small cell lung cancer | 1.76[1][4][5] |
| A549 | Non-small cell lung cancer | >10 |
| H1299 | Non-small cell lung cancer | >10 |
| MNK45 | Gastric cancer | 8.91[1][4] |
| U251 | Glioblastoma | >10 |
| Various other cancer cell lines | 1.76 - 8.91 [1][4][5][9] |
Signaling Pathways
The signaling pathways affected by this compound are central to cellular metabolism, survival, and stress responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity | Life Science Alliance [life-science-alliance.org]
- 8. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
MRT68921 and its Impact on Oxidative Stress: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT68921 is a potent small molecule inhibitor with dual specificity for NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1/2 (ULK1/2).[1][2] This dual inhibition disrupts cellular homeostasis, leading to a significant increase in oxidative stress, making this compound a compound of interest, particularly in oncology research. By targeting both a key regulator of the cellular antioxidant defense system and a critical component of the autophagy pathway, this compound effectively breaks the balance of oxidative stress signals, promoting cell death in cancer cells.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on oxidative stress, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its effects by simultaneously targeting two crucial cellular kinases:
-
NUAK1 Inhibition: NUAK1 is a critical component of the antioxidant defense system, essential for tumor cell survival under metabolic stress.[3][4] By inhibiting NUAK1, this compound compromises the cell's ability to counteract the damaging effects of reactive oxygen species (ROS).[5]
-
ULK1/2 Inhibition: ULK1 and its homolog ULK2 are serine/threonine kinases that play a central role in the initiation of autophagy.[1][6] Autophagy is a cellular recycling process that can be activated in response to oxidative stress to remove damaged organelles and proteins, thereby promoting cell survival. Inhibition of ULK1/2 by this compound blocks this protective mechanism.[2][6]
The concurrent inhibition of these two pathways creates a synergistic effect, leading to a substantial elevation of intracellular ROS levels and subsequent induction of apoptosis.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
| Target | IC50 (nM) | Assay Type |
| ULK1 | 2.9 | Cell-free kinase assay |
| ULK2 | 1.1 | Cell-free kinase assay |
Table 1: In vitro kinase inhibitory activity of this compound.[1][2]
| Cell Line | Treatment | Observed Effect |
| A549 | 5 µM this compound for 8h | Elevated ROS levels[3] |
| NCI-H460 | 0-10 µM this compound for 8-24h | Dose-dependent increase in apoptotic cells[2][3] |
| MNK45 | 0-10 µM this compound for 8-24h | Dose-dependent increase in apoptotic cells[2][3] |
Table 2: Cellular effects of this compound related to oxidative stress.
Key Experimental Protocols
This section details the methodologies used to evaluate the effect of this compound on oxidative stress and cellular viability.
Cell Culture and Treatment
-
Cell Lines: A549 (non-small cell lung cancer), NCI-H460 (non-small cell lung cancer), and MNK45 (gastric cancer) cells were utilized.[3]
-
Culture Conditions: Cells were maintained in appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and penicillin/streptomycin, and cultured at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound was dissolved in DMSO to prepare a stock solution. For experiments, the compound was diluted to the desired final concentrations (ranging from 0 to 10 µM) in the cell culture medium.[2][3] Treatment durations varied from 8 to 24 hours depending on the specific assay.[2][3]
Measurement of Reactive Oxygen Species (ROS)
-
Principle: The intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Cells were seeded in multi-well plates and allowed to adhere overnight.
-
The cells were then treated with this compound at the indicated concentrations and for the specified duration (e.g., 5 µM for 8 hours for A549 cells).[3]
-
Following treatment, the cells were washed with phosphate-buffered saline (PBS).
-
Cells were then incubated with DCFH-DA staining solution in the dark.
-
After incubation, the fluorescence intensity was measured using a flow cytometer or a fluorescence microscope. The increase in fluorescence intensity correlates with the level of intracellular ROS.[5]
-
Apoptosis Assay
-
Principle: Apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Protocol:
-
Cells were treated with this compound as described above (e.g., 0-10 µM for 24 hours for NCI-H460 and MNK45 cells).[3]
-
After treatment, both floating and adherent cells were collected.
-
The cells were washed with cold PBS and then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension.
-
The mixture was incubated in the dark at room temperature.
-
The stained cells were analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells were quantified.[3]
-
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Mechanism of this compound-induced oxidative stress and apoptosis.
Caption: Experimental workflow for measuring intracellular ROS levels.
Conclusion
This compound represents a promising therapeutic strategy for cancers that are sensitive to shifts in oxidative stress. Its dual inhibitory action on NUAK1 and ULK1/2 effectively dismantles two key cellular defense mechanisms, leading to a significant accumulation of ROS and the induction of apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and the broader implications of targeting oxidative stress pathways in disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sapphire Bioscience [sapphirebioscience.com]
MRT68921: A Potent Dual Inhibitor of ULK1 and ULK2 Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MRT68921 is a potent, cell-permeable, dual inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2.[1][2][3][4][5] These serine/threonine kinases are critical for the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders, making ULK1 and ULK2 attractive therapeutic targets. This document provides a comprehensive overview of the inhibitory activity of this compound, detailed experimental protocols for its characterization, and a visualization of its role in the autophagy signaling pathway.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against ULK1 and ULK2 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | Assay Type |
| ULK1 | 2.9 | Cell-free assay |
| ULK2 | 1.1 | Cell-free assay |
Data sourced from multiple references.[1][2][3][4][5]
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
The IC50 values of this compound against ULK1 and ULK2 were determined using a cell-free kinase assay.[1]
Materials:
-
Recombinant GST-ULK1 or GST-ULK2
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol[1]
-
ATP (cold)
-
[γ-32P]ATP
-
Substrate (e.g., Myelin Basic Protein)
-
Glutathione-Sepharose column (for purification of recombinant kinases)
-
SDS-PAGE gels
-
Nitrocellulose membrane
-
Autoradiography film or digital imager
Procedure:
-
Enzyme Preparation: Recombinant GST-ULK1 or GST-ULK2 is expressed in a suitable system (e.g., Sf9 or 293T cells) and purified using a glutathione-Sepharose column.[1]
-
Kinase Reaction:
-
Reaction Termination: The reaction is stopped by the addition of SDS-PAGE sample buffer.[1]
-
Analysis:
-
The reaction products are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[1]
-
The incorporation of the radiolabeled phosphate into the substrate is detected by autoradiography.[1]
-
The intensity of the signal is quantified to determine the kinase activity at each inhibitor concentration.
-
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Autophagy Flux Assay
The effect of this compound on autophagic flux in cells can be assessed by monitoring the levels of LC3-II.
Materials:
-
Mouse embryonic fibroblasts (MEFs) or other suitable cell line
-
DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
-
This compound
-
Bafilomycin A1 (a lysosomal inhibitor)
-
Lysis buffer
-
Antibodies: anti-LC3, anti-p62, anti-ATG13 (and phospho-specific antibodies), and a loading control (e.g., anti-tubulin)
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis: Cells are harvested and lysed.
-
Immunoblotting:
-
Cell lysates are subjected to SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is probed with primary antibodies against LC3, p62, and other autophagy markers.
-
The levels of LC3-II and p62 are quantified and normalized to a loading control. An increase in LC3-II and p62 in the presence of this compound indicates a blockage of autophagic flux.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the central role of the ULK1/2 complex in the initiation of autophagy and the point of inhibition by this compound.
Caption: ULK1/2 signaling pathway and this compound inhibition.
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the IC50 of this compound.
References
Suppression of the MRT68921 Signaling Pathway: A Technical Guide
A Comprehensive Analysis for Researchers and Drug Development Professionals
Abstract
MRT68921 is a potent, dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1/2 (ULK1/2).[1][2][3][4] Its mechanism of action involves the suppression of distinct but interconnected signaling pathways, leading to antitumor activities. This technical guide provides an in-depth overview of the this compound signaling pathway suppression, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound has emerged as a significant molecule of interest in cancer research due to its ability to concurrently inhibit two critical kinases, NUAK1 and ULK1/2.[1][2][3][4] NUAK1 is implicated in cancer cell survival and resistance to oxidative stress, while ULK1/2 are key initiators of the autophagy process, a cellular recycling mechanism that can promote tumor cell survival under stress. By dually targeting these pathways, this compound offers a multi-pronged approach to inducing cancer cell death. This guide will dissect the signaling cascades affected by this compound, present its efficacy in quantitative terms, and provide detailed methodologies for key experimental validations.
Core Signaling Pathways Modulated by this compound
This compound exerts its primary effects through the inhibition of two major signaling pathways: the NUAK1-mediated cell survival pathway and the ULK1/2-mediated autophagy pathway.
Suppression of the NUAK1/MYPT1/Gsk3β Signaling Pathway
NUAK1, a member of the AMP-activated protein kinase (AMPK)-related kinase family, plays a crucial role in protecting cancer cells from oxidative stress. A key downstream signaling cascade regulated by NUAK1 involves Myosin Phosphatase Target Subunit 1 (MYPT1) and Glycogen Synthase Kinase 3 Beta (Gsk3β). This compound-mediated inhibition of NUAK1 leads to a dose-dependent decrease in the phosphorylation of both MYPT1 and Gsk3β.[5] This disruption of the NUAK1/MYPT1/Gsk3β axis contributes to increased oxidative stress and subsequent apoptosis in cancer cells.[5]
Caption: NUAK1 Signaling Pathway Suppression by this compound.
Inhibition of the ULK1/2-Mediated Autophagy Pathway
ULK1 and its homolog ULK2 are serine/threonine kinases that are essential for the initiation of autophagy. Autophagy is a catabolic process that allows cells to degrade and recycle cellular components, which can be a pro-survival mechanism for cancer cells under metabolic stress. This compound potently inhibits both ULK1 and ULK2, thereby blocking the initiation of autophagy.[1][2][3][4] This inhibition leads to an accumulation of stalled early autophagosomal structures and prevents the protective effects of autophagy in cancer cells.[6]
Caption: ULK1/2-Mediated Autophagy Inhibition by this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference |
| ULK1 | 2.9 | [1][2][3][4][6][7] |
| ULK2 | 1.1 | [1][2][3][4][6][7] |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| NCI-H460 | Non-small cell lung cancer | 1.76 | [5][8][9] |
| A549 | Non-small cell lung cancer | 2.5 - 5 | [5] |
| H1299 | Non-small cell lung cancer | 5 - 10 | [5] |
| MNK45 | Gastric cancer | 2.5 - 5 | [5] |
| U251 | Glioblastoma | 5 - 10 | [5] |
| 4T1 | Breast cancer | 2.5 - 5 | [5] |
| HeLa | Cervical cancer | 5 - 10 | [5] |
| HepG2 | Liver cancer | 5 - 10 | [5] |
| K562 | Chronic myeloid leukemia | 5 - 10 | [5] |
| MOLM-13 | Acute myeloid leukemia | 2.5 - 5 | [5] |
| MV4-11 | Acute myeloid leukemia | 1 - 2.5 | [5] |
| U937 | Histiocytic lymphoma | 5 - 10 | [5] |
Table 3: In Vivo Antitumor Efficacy of this compound
| Cancer Model | Administration Route & Dosage | Outcome | Reference |
| NCI-H460 Xenograft | Subcutaneous, 10-40 mg/kg/day for 7 days | Significant reduction in tumor volume | [3][4] |
| MNK45 Xenograft | Subcutaneous, 20 mg/kg every 2 days for 7 treatments | Significant reduction in tumor volume | [3][4] |
| 4T1 Lung Metastasis | Intraperitoneal, 20 mg/kg/day for 7 days | Reduced number of lung metastatic nodules | [3][4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the context of this compound research.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Seed 100 µL of cell suspension (approximately 5,000 cells/well) into 96-well plates.[8][10]
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. Add 10 µL of the different concentrations of this compound to the respective wells.[8][10] A vehicle control (DMSO) should be included.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[8][10]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Caption: CCK-8 Cell Viability Assay Workflow.
Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (1-5 x 10⁵) by centrifugation.[5] For adherent cells, use trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.
Caption: Apoptosis Analysis Workflow.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation levels following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MYPT1, anti-p-Gsk3β, anti-LC3, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C (dilutions to be optimized).
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
In Vivo Xenograft Mouse Model
This protocol outlines the general procedure for evaluating the in vivo antitumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., NCI-H460, MNK45)
-
This compound solution for injection (dissolved in a suitable vehicle like DMSO and diluted in saline)
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.[6][7][11]
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal) at the specified dose and schedule.[6][7][11]
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Conclusion
This compound represents a promising therapeutic agent that effectively suppresses cancer cell growth and survival by dually inhibiting the NUAK1 and ULK1/2 signaling pathways. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design and execute relevant preclinical studies. The detailed methodologies and visual representations of the signaling pathways and experimental workflows are intended to facilitate a deeper understanding of the mechanism of action of this compound and to support its continued development as a novel anticancer therapy.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. researchgate.net [researchgate.net]
- 7. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. ptglab.com [ptglab.com]
- 11. researchgate.net [researchgate.net]
The Discovery and Development of MRT68921: A Dual ULK1/2 and NUAK1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MRT68921 is a potent small molecule inhibitor with dual activity against Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2] This dual inhibitory action disrupts fundamental cellular processes such as autophagy and oxidative stress response, leading to significant antitumor activity.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of its effects on key signaling pathways.
Introduction
Autophagy is a cellular recycling process that is often hijacked by cancer cells to survive metabolic stress.[3] ULK1 and ULK2 are serine/threonine kinases that play a critical role in the initiation of autophagy.[3][4] NUAK1 is involved in protecting cancer cells from oxidative stress.[1] The simultaneous inhibition of these pathways presents a promising strategy for cancer therapy. This compound was identified as a potent dual inhibitor of ULK1/2 and NUAK1, demonstrating cytotoxic effects in a variety of cancer cell lines and in vivo tumor models.[1][2]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound from various preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| ULK1 | 2.9 |
| ULK2 | 1.1 |
Data sourced from multiple studies.[2][5][6][7][8]
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Non-small cell lung cancer | 1.76 - 8.91 |
| H1299 | Non-small cell lung cancer | 1.76 - 8.91 |
| NCI-H460 | Non-small cell lung cancer | 1.76 |
| MNK45 | Gastric cancer | 1.76 - 8.91 |
| U251 | Glioblastoma | 1.76 - 8.91 |
IC₅₀ values represent the concentration range observed across various experiments.[1][2]
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Dose and Schedule | Outcome |
| NCI-H460 | 20 mg/kg/day or 40 mg/kg/day, subcutaneous injection | Significant decrease in tumor growth compared to control.[1] |
| MNK45 | 20 mg/kg, subcutaneous injection, every 2 days for 7 treatments | Significant decrease in tumor volume.[2] |
| 4T1 | 20 mg/kg, intraperitoneal injection, daily for 7 days | Reduced number of lung metastatic nodules.[2] |
Mechanism of Action
This compound exerts its antitumor effects through a multi-pronged mechanism:
-
Inhibition of Autophagy: By inhibiting ULK1 and ULK2, this compound blocks the initiation of autophagy, a key survival mechanism for cancer cells under stress.[2][4] This leads to the accumulation of stalled early autophagosomal structures.[8]
-
Induction of Apoptosis: this compound treatment leads to a dose-dependent increase in apoptosis in cancer cells, as evidenced by increased Annexin V staining and cleavage of PARP1.[1]
-
Elevation of Reactive Oxygen Species (ROS): The compound induces the production of ROS, leading to oxidative stress and DNA damage in cancer cells.[1]
-
Suppression of the NUAK1/MYPT1/Gsk3β Signaling Pathway: this compound downregulates the phosphorylation of MYPT1 and Gsk3β, which are downstream targets of NUAK1 and are involved in protecting cancer cells from oxidative stress.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further research.
In Vitro ULK1/ULK2 Kinase Assay
Recombinant GST-tagged ULK1 or ULK2 is incubated with a substrate (e.g., myelin basic protein) in a kinase assay buffer containing ATP and the test compound (this compound) at various concentrations. The reaction is typically carried out at 30°C for a specified time and then stopped. The amount of phosphorylated substrate is quantified, often using a radioactive label ([γ-³²P]ATP) and autoradiography, or through antibody-based detection methods like ELISA or Western blot. The IC₅₀ value is then calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability (CCK-8) Assay
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours). Following treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 1-4 hours at 37°C. The absorbance at 450 nm is measured using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control, and IC₅₀ values are determined.[1]
Apoptosis Analysis by Annexin V/PI Staining
Cells are treated with this compound at various concentrations for a defined time. Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes. The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[1]
Reactive Oxygen Species (ROS) Detection
Cells are treated with this compound for a specified time. Following treatment, the cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at 37°C in the dark. After incubation, the cells are washed, and the fluorescence intensity is measured by flow cytometry or a fluorescence microscope. An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.[1]
Western Blot Analysis
Cells are treated with this compound and then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., ULK1, p-ULK1, NUAK1, p-MYPT1, p-Gsk3β, LC3B, PARP, GAPDH). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Xenograft Mouse Model
Female BALB/c nude mice are subcutaneously injected with a suspension of cancer cells (e.g., NCI-H460 or MNK45). When tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., subcutaneous or intraperitoneal injection) at a defined dose and schedule. Tumor volume is measured regularly with calipers. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry.[1][2]
Conclusion
This compound is a promising preclinical candidate that demonstrates potent antitumor activity through the dual inhibition of ULK1/2 and NUAK1. Its ability to concurrently disrupt autophagy and the cellular response to oxidative stress provides a strong rationale for its further development as a cancer therapeutic. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug developers interested in the continued investigation of this compound and similar targeted therapies.
References
- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound HCl | ULK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. This compound | Autophagy | TargetMol [targetmol.com]
- 7. MRT 68921 dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]
- 8. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to MRT68921: A Dual ULK1/NUAK1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of MRT68921, a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and NUAK family SNF1-like kinase 1 (NUAK1). This guide details its chemical properties, biological activity, mechanisms of action, and relevant experimental protocols to support its application in research and drug development.
Chemical Structure and Properties
This compound is a small molecule inhibitor with a pyrimidine-based core structure. Its chemical identifiers and properties are summarized below.
| Property | Value |
| IUPAC Name | N-[3-[[5-Cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide[1] |
| CAS Number | 1190379-70-4 (free base)[2][3][4][5][6][7] |
| Chemical Formula | C₂₅H₃₄N₆O[3][4][6][7][8] |
| Molecular Weight | 434.58 g/mol [3][4][5][6] |
| Canonical SMILES | CN1CC2=CC=C(C=C2CC1)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5[6][7] |
Quantitative Biological Data
This compound demonstrates high potency against its primary kinase targets and exhibits significant cytotoxic effects in various cancer cell lines.
Table 2.1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) | Reference(s) |
| ULK1 | 2.9 | [2][4] |
| ULK2 | 1.1 | [2][4] |
| AMPK | 45 | [2] |
| CK2 | 280 | [2] |
Table 2.2: Cytotoxic Activity (IC₅₀) in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| NCI-H460 | Non-small cell lung cancer | 1.76 - 8.91 | [3] |
| MNK45 | Gastric cancer | 1.76 - 8.91 | [3] |
| A549 | Non-small cell lung cancer | 1.76 - 8.91 | [2] |
| H1299 | Non-small cell lung cancer | 1.76 - 8.91 | [2] |
| U251 | Glioblastoma | 1.76 - 8.91 | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the dual inhibition of two key kinases, ULK1 and NUAK1, impacting the fundamental cellular processes of autophagy and oxidative stress response.
Inhibition of ULK1/2 and Autophagy
ULK1 and its homolog ULK2 are serine/threonine kinases that play a critical role in the initiation of autophagy, a cellular recycling process.[5][6] Under nutrient-rich conditions, mTOR phosphorylates and inactivates the ULK1 complex. Upon mTOR inhibition (e.g., starvation), ULK1 becomes active and phosphorylates downstream components like ATG13, initiating the formation of the autophagosome.[5]
This compound potently inhibits the kinase activity of both ULK1 and ULK2.[4] This inhibition prevents the phosphorylation of downstream autophagy-related proteins, blocking autophagic flux and leading to the accumulation of stalled, early-stage autophagosomal structures.[6][7]
Caption: ULK1-Mediated Autophagy Pathway Inhibition by this compound.
Inhibition of NUAK1 and Induction of Apoptosis
NUAK1 is a kinase involved in protecting cancer cells from oxidative stress.[2][8] It phosphorylates and regulates the downstream effectors MYPT1 and Gsk3β.[2] The NUAK1-mediated phosphorylation of these substrates helps cancer cells mitigate high levels of reactive oxygen species (ROS) and evade apoptosis.
This compound is also a potent inhibitor of NUAK1.[2][4] By inhibiting NUAK1, this compound prevents the phosphorylation of MYPT1 and Gsk3β.[2] This disruption of the antioxidant defense mechanism leads to an increase in intracellular ROS levels, subsequent DNA damage (indicated by PARP1 cleavage), and ultimately, apoptosis in cancer cells.[2]
Caption: NUAK1 Signaling Pathway and Induction of Apoptosis by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
In Vitro Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on ULK1/2 kinase activity.
Reagents and Materials:
-
Recombinant GST-ULK1 or GST-ULK2
-
Kinase assay buffer: 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol
-
ATP solution: 30 µM "cold" ATP with 0.5 µCi [γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
SDS-PAGE sample buffer
-
Glutathione-Sepharose column (for purification if needed)
Procedure:
-
Prepare reaction mixtures containing kinase assay buffer, recombinant ULK1/2 enzyme, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-warm the reaction mixtures to 25 °C for 5 minutes.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for 5 minutes at 25 °C.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Analyze the phosphorylation signal by autoradiography and quantify using appropriate software. Compare the results with an immunoblot for total protein to ensure equal loading.
Caption: Experimental Workflow for In Vitro Kinase Assay.
Cell-Based Autophagy Assay
This protocol assesses the effect of this compound on autophagic flux in cultured cells.
Reagents and Materials:
-
Mouse Embryonic Fibroblasts (MEFs) or other suitable cell lines
-
Complete medium (DMEM with 10% FBS, penicillin/streptomycin)
-
Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy
-
This compound (1 µM working concentration)
-
Bafilomycin A1 (50 nM, an inhibitor of autophagosome-lysosome fusion)
-
Lysis buffer
-
Antibodies: anti-LC3, anti-p62, anti-ATG13, anti-phospho-ATG13, and a loading control (e.g., anti-tubulin)
Procedure:
-
Culture cells to approximately 75% confluency.
-
For induction of autophagy, wash cells twice and incubate in EBSS for 1 hour. Use a complete medium as a control.
-
Treat cells with this compound (1 µM) or vehicle (DMSO) during the 1-hour incubation. A Bafilomycin A1 treated group should be included to measure autophagic flux.
-
After treatment, lyse the cells and collect the protein extracts.
-
Perform Western blot analysis using the specified antibodies to detect changes in LC3-II (lipidated form), p62 (autophagy substrate), and phosphorylation of ATG13. A blockage in autophagy by this compound will prevent the degradation of p62 and the further increase of LC3-II seen with Bafilomycin A1 alone.
References
- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
MRT68921: A Technical Guide on Solubility, Stability, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRT68921 is a potent small molecule inhibitor with dual specificity for Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2] Its ability to modulate critical cellular processes such as autophagy and oxidative stress response positions it as a significant tool in cancer research and other therapeutic areas.[1][2] This technical guide provides an in-depth overview of the solubility and stability of this compound, alongside a detailed exploration of its core signaling pathways. The information is presented to support the effective design and execution of preclinical research and development programs.
Physicochemical Properties
This compound, with the chemical formula C25H34N6O, has a molecular weight of 434.58 g/mol for the free base.[3][4] It is a crystalline solid at room temperature.[4]
Solubility Profile
The solubility of this compound has been determined in a range of common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature and the use of fresh, anhydrous solvents.[3] For instance, moisture-absorbing DMSO can reduce the solubility of this compound.[3]
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥2.2 mg/mL | Ultrasonic and warming may be required.[5] |
| 3 mg/mL | ||
| 5 mg/mL | Use of fresh DMSO is recommended as moisture can reduce solubility.[3] | |
| 7 mg/mL | ||
| 10 mg/mL | Heating is recommended.[6] | |
| Ethanol | < 1 mg/mL | Insoluble or slightly soluble.[6] |
| 2 mg/mL | ||
| Water | Insoluble | [3][7] |
| < 1 mg/mL | Insoluble or slightly soluble.[6] | |
| Dimethylformamide (DMF) | 5 mg/mL | |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL |
Stability and Storage
Proper storage and handling of this compound are crucial to maintain its integrity and activity.
Solid Form
When stored as a powder at -20°C in a dry, dark place, this compound is stable for at least three to four years.[3][4][8]
Stock Solutions
For stock solutions, it is recommended to aliquot and store them at -80°C to avoid repeated freeze-thaw cycles.[3][7] Under these conditions, the solution is stable for at least one year.[6] If stored at -20°C, the stock solution should be used within one month.[7] Mixed solutions for in vivo use should be prepared fresh for optimal results.[3]
Core Mechanism of Action and Signaling Pathways
This compound is a potent dual inhibitor of the autophagy kinases ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[2][3][6] It also inhibits NUAK1, a kinase involved in protecting cancer cells from oxidative stress.[1] This dual inhibition leads to significant antitumor activities by disrupting the balance of oxidative stress signals and inducing apoptosis.[1]
Inhibition of the ULK1/2 Autophagy Pathway
This compound directly inhibits the kinase activity of the ULK1/2 complex, a critical initiator of the autophagy cascade. This inhibition blocks the maturation of autophagosomes, leading to an accumulation of stalled early autophagic structures.[3][8] The disruption of autophagic flux is a key mechanism of its anticancer effects.
Caption: Inhibition of the ULK1/2-mediated autophagy pathway by this compound.
Inhibition of the NUAK1 Survival Pathway
This compound also targets NUAK1, a kinase that protects cancer cells from oxidative stress by phosphorylating downstream targets like MYPT1 and Gsk3β.[1] By inhibiting NUAK1, this compound increases the levels of reactive oxygen species (ROS), leading to DNA damage and apoptosis.[1][9]
Caption: this compound inhibits the NUAK1 pro-survival pathway, leading to increased ROS and apoptosis.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for assessing the activity of this compound.
In Vitro Kinase Assay
This protocol is used to determine the inhibitory activity of this compound against its target kinases.
Caption: General workflow for an in vitro kinase assay to evaluate this compound activity.
Methodology:
-
Recombinant GST-ULK1 is expressed and purified.[3]
-
Kinase assays are performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[3]
-
The reaction mixture includes the purified kinase, a suitable substrate, 30 μM cold ATP, and 0.5 μCi of [γ-32P]ATP.[3]
-
The reaction is initiated by the addition of ATP and incubated for 5 minutes at 25°C.[3]
-
The reaction is stopped by adding sample buffer, followed by SDS-PAGE and transfer to a nitrocellulose membrane.[3]
-
Kinase activity is assessed by autoradiography and immunoblotting.[3]
Cell-Based Autophagy Assay
This protocol is used to evaluate the effect of this compound on autophagy in a cellular context.
Methodology:
-
Mouse embryonic fibroblasts (MEFs) or other suitable cell lines are cultured in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C and 5% CO2.[3]
-
To induce autophagy, cells are washed and incubated in Earle's Balanced Salt Solution (EBSS) for 1 hour.[3]
-
Cells are treated with this compound (e.g., 1 μM) in the presence or absence of an autophagy flux inhibitor like bafilomycin A1 (50 nM).[3]
-
Following treatment, cells are lysed, and protein extracts are analyzed by immunoblotting for autophagy markers such as LC3-II and phosphorylation of ATG13.[3][10]
Conclusion
This compound is a powerful research tool with well-defined inhibitory actions against ULK1/2 and NUAK1. Understanding its solubility and stability is paramount for reliable experimental outcomes. This guide provides a consolidated resource for researchers, offering key data and methodologies to facilitate the investigation of this compound in various preclinical models. The provided signaling pathway diagrams offer a visual representation of its core mechanisms of action, aiding in the interpretation of experimental results and the design of future studies.
References
- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound HCl | ULK inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. raybiotech.com [raybiotech.com]
- 6. This compound | Autophagy | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MRT68921 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRT68921 is a potent, cell-permeable, dual inhibitor of NUAK1 and ULK1/ULK2 kinases.[1][2][3][4][5][6][7] It has demonstrated significant anti-tumor activities in various cancer cell lines by disrupting the balance of oxidative stress signals and blocking autophagy.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, signaling pathways, and apoptosis.
Mechanism of Action
This compound exerts its biological effects primarily through the dual inhibition of two key kinases:
-
NUAK1 (SNF1-like kinase 1): A critical component of the antioxidant defense system necessary for tumor cell survival under metabolic stress.[1] Inhibition of NUAK1 leads to increased reactive oxygen species (ROS) levels.[1]
-
ULK1/ULK2 (Unc-51 like autophagy activating kinase 1/2): Serine/threonine kinases essential for the initiation of autophagy, a cellular process that can promote cancer cell survival.[2][4][5][8] this compound blocks autophagic flux by inhibiting ULK1/2.[2][6]
The combined inhibition of NUAK1 and ULK1/2 results in elevated oxidative stress and suppression of protective autophagy, leading to cancer cell death.[1] this compound has been shown to suppress the NUAK1/MYPT1/Gsk3β signaling pathway.[1][3]
Data Presentation
Inhibitory Activity
| Target | IC50 | Assay Type |
| ULK1 | 2.9 nM | Cell-free assay |
| ULK2 | 1.1 nM | Cell-free assay |
Data sourced from references:[2][3][4][5][7][9]
Cytotoxic Activity in Cancer Cell Lines (24-hour treatment)
| Cell Line | IC50 (µM) |
| A549 | 1.76 - 8.91 |
| H1299 | 1.76 - 8.91 |
| NCI-H460 | 1.76 (most sensitive) |
| MNK45 | 1.76 - 8.91 |
| U251 | 1.76 - 8.91 |
Data represents a range observed across various cancer cell lines.[1][3] NCI-H460 was noted as the most sensitive.[1]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway of this compound and a general experimental workflow for its use in cell culture.
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Compound Preparation and Storage
-
Solubility: this compound is soluble in DMSO (≥2.18 mg/mL) but insoluble in water and ethanol.[10]
-
Stock Solution Preparation:
-
Storage: Store the stock solution at -20°C for up to one year.[7]
Cell Culture and Treatment
-
Cell Seeding: Culture selected cancer cell lines (e.g., A549, NCI-H460, MNK45, U251) in appropriate media supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C and 5% CO2.[2][5]
-
Seed cells in 96-well, 6-well, or 10 cm plates depending on the downstream application, and allow them to adhere and reach approximately 75-80% confluency.[1][5]
-
Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. Typical working concentrations range from 10 nM to 10 µM.[1][10][11]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Replace the old medium with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired duration (e.g., 8, 24, or 48 hours).[1][3]
-
Cell Viability Assay (CCK-8)
This protocol is based on methodologies described for assessing the cytotoxic effects of this compound.[1]
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0 to 10 µM or 0 to 40 µM for less sensitive lines) for 24 hours.[1][12]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol allows for the analysis of protein expression and phosphorylation status in key signaling pathways affected by this compound.[1][12]
-
Seed cells in 6-well plates and treat with this compound (e.g., 0 to 5 µM) for a specified time (e.g., 8 hours).[1][12]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-ULK1 (Ser317)
-
ULK1
-
p-MYPT1
-
MYPT1
-
p-Gsk3β
-
Gsk3β
-
Cleaved PARP1
-
LC3B
-
p62
-
GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.[1]
-
Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0 to 10 µM) for 24 hours.[1]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular accumulation of ROS.[1][12]
-
Seed cells in a 6-well plate and treat with this compound (e.g., 0, 1, and 5 µM) for 8 hours.[1][12]
-
Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an elevation in ROS levels.
Concluding Remarks
This compound is a valuable research tool for investigating the roles of NUAK1 and ULK1/2 in cancer cell biology. The provided protocols offer a framework for studying its effects on cell proliferation, apoptosis, and related signaling pathways. Researchers should optimize these protocols based on their specific cell lines and experimental conditions. As with any kinase inhibitor, it is crucial to consider potential off-target effects and use appropriate controls to ensure the specificity of the observed phenotypes.[8]
References
- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound HCl | ULK inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Autophagy | TargetMol [targetmol.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. mdpi.com [mdpi.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. pentynoic-acid-stp-ester.com [pentynoic-acid-stp-ester.com]
- 11. type-i-hair-keratin-fragment.com [type-i-hair-keratin-fragment.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for MRT68921 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of MRT68921, a potent dual inhibitor of ULK1/ULK2 and NUAK1 kinases. The protocols and data presented are collated from published research to guide the effective design of experiments investigating autophagy, cancer cell signaling, and other related pathways.
Introduction
This compound is a small molecule inhibitor with high affinity for Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2] It is a critical tool for studying the role of ULK1/2 in the initiation of autophagy.[3] By inhibiting ULK1/2, this compound effectively blocks the autophagic flux, leading to the accumulation of early autophagosomal structures.[3] Additionally, this compound has been identified as an inhibitor of NUAK family SNF1-like kinase 1 (NUAK1), a kinase involved in protecting cancer cells from oxidative stress.[4][5] This dual inhibitory action makes this compound a molecule of interest for cancer therapy research, where it has been shown to induce apoptosis and suppress tumor growth.[4][6]
Data Presentation: Summary of this compound Treatment Durations
The following tables summarize the quantitative data from various experimental setups, focusing on the duration of this compound treatment and its observed effects.
In Vitro Studies
| Cell Line | Concentration | Treatment Duration | Experimental Context | Outcome | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 1 hour | Induction of autophagy via amino acid starvation (EBSS) | Inhibition of ULK1 activity, blockage of autophagic flux (reduced LC3-II levels). | [3][7] |
| MEFs | 1 µM | 1 hour | Basal autophagy | Reduction in basal LC3 puncta. | [2] |
| MEFs | 2 µM | 1 hour | Autophagy induction (EBSS) | Stalled autophagosomes positive for ULK1 and LC3. | [8][9] |
| MEFs | 4 µM | 4 hours | Autophagy flux measurement | Impaired autophagic flux. | [8] |
| Various Cancer Cell Lines (A549, H1299, NCI-H460, etc.) | 0 - 10 µM | 24 hours | Cytotoxicity assay | Significant cancer cell death with IC50 values ranging from 1.76 to 8.91 µM. | [4] |
| NCI-H460 and MNK45 cells | 0 - 10 µM | 24 hours | Apoptosis analysis | Dose-dependent increase in early and late apoptotic populations. | [4][6] |
| U251 and MNK45 cells | 0 - 5 µM | 8 hours | Signaling pathway analysis | Downregulation of p-MYPT1 and p-Gsk3β, increased cleaved PARP1. | [4][5] |
| A549 cells | 5 µM | 8 hours | Reactive Oxygen Species (ROS) detection | Elevated ROS levels. | [4][5] |
| FLT3-ITD AML cell lines (MV4;11, MOLM-13) | Dose-dependent | 48 hours | Apoptosis induction | Effective induction of apoptosis. | [10] |
| REH cells | 100 nM | 24 and 48 hours | DNA damage-induced cell death | Impeded cAMP-mediated protection against cell death. | [1] |
In Vivo Studies
| Animal Model | Dosage | Treatment Duration | Administration Route | Experimental Context | Outcome | Reference |
| NCI-H460 Xenograft Mice | 10, 20, or 40 mg/kg/day | Daily for 7 days | Peritumoral and subcutaneous injection | Tumor growth inhibition | Significant decrease in tumor growth. | [4][11] |
| MNK45 Xenograft Mice | 20 mg/kg | Every 2 days for 7 treatments | Peritumoral and subcutaneous injection | Tumor growth inhibition | Significant decrease in tumor volume. | [4][11] |
| 4T1 Metastasis Model Mice | 20 mg/kg/day | Daily for 7 days | Intravenous injection | Inhibition of lung metastasis | Reduced number of lung metastatic nodules and increased survival. | [2][6] |
Experimental Protocols
In Vitro Autophagy Inhibition Assay in MEFs
This protocol is adapted from studies demonstrating the blockage of autophagic flux by this compound.[3][7]
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Earle's Balanced Salt Solution (EBSS) for amino acid starvation
-
This compound (stock solution in DMSO)
-
Bafilomycin A1 (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-LC3, anti-ATG13, anti-p-ATG13 (S318), anti-Tubulin
-
Western blot equipment and reagents
Procedure:
-
Seed MEFs in 6-well plates and grow to 80-90% confluency.
-
Prepare fresh treatment media. For autophagy induction, use EBSS. For basal autophagy analysis, use complete medium.
-
Treat cells with 1 µM this compound for 1 hour. Include a vehicle control (DMSO). To measure autophagic flux, co-treat a set of wells with 50 nM Bafilomycin A1 for the final 1-2 hours of the experiment.
-
After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and Western blotting to analyze the levels of LC3-II, total ATG13, and phospho-ATG13 (S318). Use Tubulin as a loading control.
-
Expected Outcome: this compound treatment should lead to a decrease in the levels of phospho-ATG13 (S318) and a reduction in the accumulation of LC3-II in the presence of Bafilomycin A1, indicating a blockage of autophagic flux.[3]
In Vivo Tumor Growth Inhibition Study in a Xenograft Mouse Model
This protocol is based on studies evaluating the anti-tumor efficacy of this compound.[4][11]
Materials:
-
Nude mice
-
NCI-H460 cancer cells
-
PBS
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween80, ddH2O)[1]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^6 NCI-H460 cells in 200 µL of PBS into the flank of each nude mouse.
-
Monitor tumor growth. Once tumors reach a size of approximately 50-100 mm³, randomize the mice into treatment and control groups.
-
Prepare this compound formulation for injection. A typical formulation might involve dissolving this compound in DMSO, then mixing with PEG300, Tween80, and finally ddH2O.[1]
-
Administer this compound (e.g., 10, 20, or 40 mg/kg/day) or vehicle control via peritumoral and subcutaneous injection daily for 7 consecutive days.[4][11]
-
Measure tumor volume with calipers every 3 days.
-
Monitor the body weight of the mice every 3 days to assess toxicity.
-
At the end of the treatment period, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers like Bax and Bcl-2).
-
Expected Outcome: this compound treatment is expected to significantly inhibit tumor growth compared to the vehicle control group.[4][11]
Visualizations
Signaling Pathway of this compound in Autophagy Initiation
Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.
Experimental Workflow for In Vitro Autophagy Flux Assay
Caption: Workflow for assessing autophagic flux using this compound.
Dual Inhibition of ULK1/2 and NUAK1 by this compound in Cancer Cells
Caption: this compound promotes apoptosis by inhibiting pro-survival pathways.
References
- 1. This compound HCl | ULK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity | Life Science Alliance [life-science-alliance.org]
- 10. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preparation of MRT68921 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of MRT68921, a potent dual inhibitor of ULK1 and ULK2 kinases, crucial players in the initiation of autophagy. Accurate preparation of this stock solution is the first critical step for reliable and reproducible experimental results in autophagy research and drug development.
Introduction
This compound is a small molecule inhibitor targeting Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2) with high potency, exhibiting IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2] By inhibiting these kinases, this compound effectively blocks the autophagic flux, making it an invaluable tool for studying the intricate mechanisms of autophagy and its role in various physiological and pathological processes.[1] Given its hydrophobic nature, proper solubilization is key to its efficacy in in vitro and in vivo models.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below. Note that this compound can be supplied as a free base or as a dihydrochloride salt, which may affect its molecular weight and solubility. Always refer to the batch-specific information on the manufacturer's certificate of analysis.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source(s) |
| Molecular Formula | C25H34N6O | C25H34N6O·2HCl | [3] |
| Molecular Weight | 434.58 g/mol | 507.5 g/mol | [4] |
| Purity | ≥98% (HPLC) | ≥98% (HPLC) | [3] |
| Appearance | Crystalline solid | Not specified | [3] |
| Solubility in DMSO | ≥2.18 mg/mL | 5 mg/mL to 10 mg/mL | [3][4][5] |
| Solubility in Water | Insoluble or slightly soluble | 50.75 mg/mL (100 mM) | [4] |
| Solubility in Ethanol | Insoluble or slightly soluble | 2 mg/mL | [3][4] |
| Recommended Stock Solution Concentration | 10 mM in DMSO | 10 mM in DMSO | [1][5] |
| Storage of Powder | -20°C for up to 3 years | Desiccate at Room Temperature | [4] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | Not specified, but -20°C or -80°C is standard | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (free base, MW: 434.58 g/mol ) in DMSO. Adjust calculations accordingly if using the dihydrochloride salt or a different desired concentration.
Materials
-
This compound powder (free base)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Ultrasonic bath (optional, but recommended)
Safety Precautions
-
This compound is for research use only and should not be used in humans or for veterinary purposes.[6]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.[2]
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.35 mg of this compound (free base).
-
Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example: Mass = 0.001 L x 0.010 mol/L x 434.58 g/mol x 1000 mg/g = 4.3458 mg
-
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Promote Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gentle warming can be applied. Place the vial in a 37°C water bath or heating block for 5-10 minutes.[1][7]
-
For enhanced solubility, sonicate the solution for 10-15 minutes.[5][7]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][5]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Diagrams
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Inhibition
References
- 1. glpbio.com [glpbio.com]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | Autophagy | TargetMol [targetmol.com]
- 5. pentynoic-acid-stp-ester.com [pentynoic-acid-stp-ester.com]
- 6. raybiotech.com [raybiotech.com]
- 7. type-i-hair-keratin-fragment.com [type-i-hair-keratin-fragment.com]
Application Notes and Protocols: MRT68921 in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of MRT68921, a potent dual inhibitor of NUAK1 and ULK1/2, in breast cancer research. The protocols detailed below are based on preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in breast cancer models.
Introduction
This compound is a small molecule inhibitor that targets two key kinases involved in cancer cell survival and stress response: NUAK1 (NUAK family SNF1-like kinase 1) and ULK1/2 (Unc-51 like autophagy activating kinase 1/2)[1][2]. NUAK1 is a critical component of the antioxidant defense system, protecting cancer cells from oxidative stress[3]. ULK1/2 are essential for the initiation of autophagy, a cellular recycling process that cancer cells can exploit to survive under stressful conditions[4][5]. By dually targeting NUAK1 and ULK1, this compound disrupts the balance of oxidative stress signals and blocks protective autophagy, leading to cancer cell death[1][2]. This dual-inhibition strategy presents a promising therapeutic approach for various cancers, including breast cancer[1].
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged mechanism:
-
Inhibition of NUAK1: This leads to the suppression of the NUAK1/MYPT1/Gsk3β signaling pathway, which is involved in protecting cancer cells from oxidative stress.
-
Inhibition of ULK1/2: This blocks the initiation of autophagy, a pro-survival mechanism for cancer cells[1][4].
-
Induction of ROS: By disrupting the antioxidant defense, this compound leads to an elevation of reactive oxygen species (ROS) levels within cancer cells[3].
-
Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis), as evidenced by increased expression of cleaved PARP1[3].
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 24 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Lung Cancer | 1.76 |
| A549 | Lung Cancer | >10 |
| H1299 | Lung Cancer | >10 |
| MNK45 | Gastric Cancer | ~5 |
| U251 | Glioblastoma | ~5 |
| 4T1 | Murine Breast Cancer | Not explicitly stated, but efficacious in vivo |
Data compiled from multiple sources[1]. Note that while a specific IC50 for 4T1 cells was not provided in the search results, the potent in vivo efficacy in a 4T1 model suggests sensitivity to the compound[6].
In Vivo Efficacy of this compound
The following table outlines the in vivo experimental design and outcomes of this compound treatment in a metastatic murine breast cancer model.
| Animal Model | Cell Line | Treatment | Dosing Schedule | Key Findings | Reference |
| BALB/c mice | 4T1 (intravenous injection) | This compound (20 mg/kg/d) or DMSO (vehicle) | Intravenous injection daily for 7 days, starting on day 3 post-injection | Significantly decreased metastatic nodules in the lungs; Prolonged overall survival. | [6] |
| Nude mice | NCI-H460 (subcutaneous xenograft) | This compound (20 mg/kg/d and 40 mg/kg/d) or DMSO (vehicle) | Subcutaneous injection daily | Significantly decreased tumor growth and weight. | [7] |
Signaling Pathways and Experimental Workflow
Below are diagrams generated using Graphviz to visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis Following MRT68921 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of MRT68921, a potent dual inhibitor of ULK1/2 and NUAK1 kinases. The provided protocols and data will enable researchers to effectively assess the impact of this compound on key signaling pathways involved in autophagy and cell survival.
Introduction to this compound
This compound is a small molecule inhibitor with high potency against the serine/threonine kinases ULK1 and ULK2 (Unc-51 like autophagy activating kinase 1 and 2) and NUAK1 (NUAK family SNF1-like kinase 1).[1] ULK1/2 are critical initiators of the autophagy process, a cellular recycling mechanism that can be exploited by cancer cells for survival.[2][3] NUAK1 is involved in protecting cancer cells from oxidative stress.[4][5] By dually targeting these kinases, this compound effectively disrupts protective autophagy and induces apoptosis in various cancer cell lines, making it a promising agent for cancer therapy.[1][4]
Western blot analysis is an essential technique to elucidate the mechanism of action of this compound by quantifying the changes in protein expression and phosphorylation status of key downstream targets in the ULK1 and NUAK1 signaling pathways.
Data Presentation: Effects of this compound on Key Signaling Proteins
The following tables summarize the quantitative effects of this compound treatment on key proteins in the ULK1 and NUAK1 signaling pathways, as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of this compound on the ULK1 Signaling Pathway
| Target Protein | Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effect (Fold Change or % of Control) | Reference |
| p-ULK1 (Ser757) | MV4;11 | 2.5 | 24 | Decreased | [6] |
| p-ATG13 (Ser318) | MEFs | 1 | 1 | ~80% reduction | [3][7] |
| LC3-II/LC3-I Ratio | U251 | 5 | 8 | Increased | [1][4] |
| p62/SQSTM1 | U251 | 5 | 8 | Increased | [4] |
Table 2: Effect of this compound on the NUAK1 Signaling Pathway and Apoptosis
| Target Protein | Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effect (Fold Change or % of Control) | Reference |
| p-MYPT1 (Thr696) | U251 | 5 | 8 | Decreased | [1][4] |
| p-Gsk3β (Ser9) | U251 | 5 | 8 | Decreased | [1][4] |
| Cleaved PARP1 | U251 | 5 | 8 | Increased | [1][4] |
| Cleaved Caspase-3 | MV4;11 | 2.5 | 24 | Increased | [6] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Caption: this compound inhibits ULK1/2 and NUAK1 pathways, blocking autophagy and promoting apoptosis.
Western Blot Experimental Workflow
Caption: A streamlined workflow for Western blot analysis after this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., U251, MNK45, NCI-H460, or MEFs) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 µM).
-
Treatment: Replace the cell culture medium with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the this compound dilutions.
-
Incubation: Incubate the cells for the desired time period (e.g., 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Protocol
1. Cell Lysis
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS completely and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube, avoiding the pellet.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
3. SDS-PAGE
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.
-
Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and stain with Ponceau S solution to visualize protein bands and confirm successful transfer.
-
Destain the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
p-ULK1 (Ser757)
-
ULK1
-
p-ATG13 (Ser318)
-
ATG13
-
LC3B
-
p62/SQSTM1
-
p-MYPT1 (Thr696)
-
MYPT1
-
p-Gsk3β (Ser9)
-
Gsk3β
-
Cleaved PARP
-
PARP
-
Cleaved Caspase-3
-
GAPDH or β-actin (as loading controls) (Note: Optimal antibody dilutions should be determined empirically)
-
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the corresponding loading control. For phosphorylated proteins, normalize to the total protein level.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Saccharomyces cerevisiae Atg13 by western blot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Apoptosis Post-MRT68921 Exposure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for assessing apoptosis induced by MRT68921, a potent dual inhibitor of NUAK1 and ULK1 kinases.[1][2] Exposure to this compound has been shown to trigger programmed cell death in various cancer cell lines by disrupting the balance of oxidative stress signals.[1][3] These protocols offer standardized methods for quantifying apoptotic events and elucidating the underlying molecular mechanisms, crucial for preclinical drug evaluation and cancer research.
Introduction
This compound is a small molecule inhibitor targeting both Unc-51 like autophagy activating kinase 1 (ULK1) and NUAK family SNF1-like kinase 1 (NUAK1).[1][3] Its mechanism of action involves the induction of reactive oxygen species (ROS) and subsequent activation of the apoptotic cascade.[3] Understanding the apoptotic response to this compound is fundamental for its development as a potential therapeutic agent. This guide details key assays to characterize and quantify apoptosis following treatment with this compound.
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of this compound across various cancer cell lines as reported in the literature.
Table 1: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h |
| NCI-H460 | Non-small cell lung cancer | Data not specified |
| MNK45 | Gastric cancer | Data not specified |
| U251 | Glioblastoma | Data not specified |
| A549 | Non-small cell lung cancer | Data not specified |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | Dose-dependent apoptosis observed |
| Molm13 | Acute Myeloid Leukemia (FLT3-ITD) | Dose-dependent apoptosis observed |
| HL-60 | Acute Myeloid Leukemia (FLT3-WT) | Lower apoptosis-inducing effect |
| U937 | Acute Myeloid Leukemia (FLT3-WT) | Lower apoptosis-inducing effect |
IC50 values for several cancer cell lines are reported to be in the range of 1.76-8.91 μM after 24 hours of treatment with this compound[1].
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Condition | Parameter Measured | Result |
| NCI-H460 | 0-10 µM this compound for 24h | % Apoptotic Cells (Annexin V+) | Dose-dependent increase[3] |
| MNK45 | 0-10 µM this compound for 24h | % Apoptotic Cells (Annexin V+) | Dose-dependent increase[3] |
| U251 | 0-5 µM this compound for 8h | Cleaved PARP1/PARP1 Ratio | Dose-dependent increase[3] |
| MNK45 | 0-5 µM this compound for 8h | Cleaved PARP1/PARP1 Ratio | Dose-dependent increase[3] |
| THP-1 | 5 µM this compound for 6h and 20h | Caspase-3 and Caspase-8 Activity | Significant activation[4] |
| HL-60 | 5 µM this compound for 6h and 20h | Caspase-3 and Caspase-8 Activity | Significant activation[4] |
| NCI-H460 xenografts | 10-40 mg/kg this compound, s.c. daily for 7 days | Bax and Bcl-2 Expression | Increased Bax, Decreased Bcl-2[1] |
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis by inhibiting NUAK1 and ULK1.
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for apoptosis assessment after this compound treatment.
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is for the detection of early and late-stage apoptosis. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells treated with this compound
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with various concentrations of this compound for the indicated times.
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, proceed to the next step. It is important to also collect any floating cells from the supernatant of adherent cultures as these may be apoptotic.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase Activity Assay (Fluorometric)
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-8, which are activated during apoptosis.[4]
Materials:
-
Caspase-3 and Caspase-8 Activity Assay Kits (containing specific fluorogenic substrates, e.g., DEVD for caspase-3 and IETD for caspase-8)
-
Cell Lysis Buffer
-
Assay Buffer
-
96-well black, clear-bottom microplate
-
Fluorometric plate reader
Protocol:
-
Cell Lysate Preparation:
-
Plate cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells according to the manufacturer's protocol for the specific assay kit.
-
Centrifuge the plate to pellet cell debris.
-
-
Assay Procedure:
-
Transfer the supernatant (cell lysate) to a new 96-well black plate.
-
Prepare the reaction mixture containing the assay buffer and the specific caspase substrate.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the fluorophore used in the substrate.
-
Interpretation of Results:
-
An increase in fluorescence intensity in treated cells compared to untreated controls indicates an increase in the respective caspase activity, signifying apoptosis induction.
Western Blotting for Apoptotic Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as PARP, caspases, and members of the Bcl-2 family.[5][6]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-cleaved caspase-8, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Treat cells with this compound and harvest.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Interpretation of Results:
-
An increase in the cleaved forms of PARP and caspases indicates the activation of the apoptotic cascade.
-
An increased ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins suggests a shift towards apoptosis.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Studying the NUAK1/MYPT1/GSK3β Pathway with MRT68921
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing MRT68921, a potent dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1/2 (ULK1/2), to investigate the NUAK1/MYPT1/GSK3β signaling pathway. This document outlines the mechanism of action of this compound, presents its key quantitative data, and offers detailed protocols for relevant in vitro and cell-based assays. Furthermore, it includes visual representations of the signaling pathway and experimental workflows to facilitate a deeper understanding of the experimental design and data interpretation.
Introduction
NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and plays a crucial role in cellular stress responses, including protecting cancer cells from oxidative stress.[1] One of the key downstream pathways regulated by NUAK1 involves the phosphorylation and regulation of Myosin Phosphatase Target Subunit 1 (MYPT1) and Glycogen Synthase Kinase 3β (GSK3β).[1][2] The NUAK1-mediated phosphorylation of MYPT1, a regulatory subunit of protein phosphatase 1β (PP1β), leads to the inhibition of GSK3β.[2][3] This pathway is implicated in various cellular processes, including cell adhesion, migration, and survival.[2][4]
This compound has been identified as a potent small molecule inhibitor that dually targets NUAK1 and ULK1/2.[1][5][6] Its ability to suppress the NUAK1/MYPT1/GSK3β signaling cascade makes it a valuable tool for studying the physiological and pathological roles of this pathway, particularly in the context of cancer biology and drug development.[1]
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of NUAK1. This inhibition prevents the subsequent phosphorylation of its downstream substrate, MYPT1. The dephosphorylated (and thus active) form of the PP1β/MYPT1 complex then dephosphorylates and activates GSK3β. The modulation of this pathway by this compound leads to downstream cellular effects such as induction of apoptosis and increased reactive oxygen species (ROS) levels in cancer cells.[1]
Below is a diagram illustrating the NUAK1/MYPT1/GSK3β signaling pathway and the inhibitory action of this compound.
Caption: The NUAK1/MYPT1/GSK3β signaling pathway and its inhibition by this compound.
Quantitative Data
This compound has been characterized by its potent inhibitory activity against its primary targets and its cytotoxic effects on various cancer cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| ULK1 | 2.9 |
| ULK2 | 1.1 |
Data sourced from multiple references.[5][6][7]
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| NCI-H460 | Non-small cell lung cancer | 1.76 |
| A549 | Non-small cell lung cancer | >10 |
| H1299 | Non-small cell lung cancer | >10 |
| MNK45 | Gastric cancer | ~5.0 |
| U251 | Glioblastoma | ~5.0 |
| Various other cancer cell lines | - | 1.76 - 8.91 |
Data indicates that NCI-H460 is particularly sensitive to this compound.[1][8] The cytotoxic effect on cancer cells is significantly stronger than on normal cell lines like 293T and HUVECs.[1][8]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the NUAK1/MYPT1/GSK3β pathway.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the kinase activity of NUAK1.
Materials:
-
Recombinant active NUAK1 kinase
-
MYPT1 peptide substrate
-
This compound
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP or commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)
-
ATP solution
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the NUAK1 enzyme and the MYPT1 substrate to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Pre-incubate the plate at 25-30°C for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable).
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 25-30°C.
-
Stop the reaction according to the kit manufacturer's instructions or by adding a stop solution (e.g., 3% phosphoric acid).
-
Measure the kinase activity. For radioactive assays, this involves transferring the reaction mixture to a filter membrane, washing, and measuring radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for signal detection (e.g., luminescence).
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (CCK-8 Assay)
This assay measures the cytotoxic effect of this compound on cultured cancer cells.
Materials:
-
Cancer cell lines (e.g., NCI-H460, U251, MNK45)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in a complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to each well.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.
Western Blot Analysis
This protocol is for detecting changes in the phosphorylation status of MYPT1 and GSK3β following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
anti-phospho-MYPT1 (e.g., Thr696/Thr853)
-
anti-MYPT1
-
anti-phospho-GSK3β (e.g., Ser9)
-
anti-GSK3β
-
anti-NUAK1
-
anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0-5 µM) for a specified time (e.g., 8 hours).[1]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound.
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound is a powerful research tool for elucidating the roles of the NUAK1/MYPT1/GSK3β signaling pathway. Its potent and dual inhibitory activity, combined with the detailed protocols provided in these application notes, enables researchers to effectively investigate the downstream consequences of NUAK1 inhibition in various cellular contexts. The provided data and methodologies serve as a solid foundation for designing experiments aimed at understanding the therapeutic potential of targeting this pathway.
References
- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. New roles for the LKB1-NUAK pathway in controlling myosin phosphatase complexes and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. This compound HCl | ULK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing MRT68921 Concentration for Specific Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRT68921, a potent dual inhibitor of ULK1/2 and NUAK1 kinases. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing experimental protocols and achieving reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual inhibitor of Unc-51 like autophagy activating kinase 1/2 (ULK1/2) and NUAK family SNF1-like kinase 1 (NUAK1).[1][2] By inhibiting these kinases, this compound disrupts the initiation of autophagy and induces apoptosis in cancer cells.[1][2] Its anti-tumor activity is also associated with the elevation of reactive oxygen species (ROS) and suppression of the NUAK1/MYPT1/Gsk3β signaling pathway.[1][2]
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: For autophagy inhibition, a typical starting concentration range is between 10 nM and 1 µM.[3][4] For assessing cytotoxic effects, a broader range, from 0 to 10 µM, is often used in initial experiments.[1][5][6][7] The optimal concentration is highly cell-line dependent, and it is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO.[3] Prepare a stock solution of 10 mM in DMSO. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.[3]
Q4: What are the potential off-target effects of this compound?
A4: At higher concentrations, this compound may inhibit other kinases, including TBK1/IKK and AMPK-related kinases.[3] To minimize off-target effects, it is essential to use the lowest effective concentration that achieves the desired biological outcome.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect on cell viability | - Insufficient concentration of this compound.- Short incubation time.- Cell line is resistant to this compound. | - Perform a dose-response experiment with a wider concentration range (e.g., up to 40 µM for some cell lines).[1][6][7]- Increase the incubation time (e.g., 24, 48, or 72 hours).- Verify the expression of ULK1/2 and NUAK1 in your cell line. |
| High variability between replicates | - Uneven cell seeding.- Inaccurate pipetting of this compound.- Edge effects in the plate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Unexpected or contradictory results | - Off-target effects at high concentrations.- Contamination of cell culture.- Inconsistency in experimental conditions. | - Perform a dose-response curve to identify the minimal effective concentration.[3]- Regularly check for mycoplasma and other contaminants.- Maintain consistent cell passage numbers, confluency, and reagent lots. |
| Difficulty in detecting apoptosis | - Assay performed too early or too late.- Insufficient concentration of this compound. | - Perform a time-course experiment (e.g., 8, 12, 24 hours) to determine the optimal time point for apoptosis detection.[1][2]- Increase the concentration of this compound based on dose-response data. |
Data Presentation: this compound Concentration in Various Cell Lines
The following tables summarize the reported concentrations of this compound used in different cell lines and experimental contexts.
Table 1: IC50 Values of this compound in Cancer Cell Lines (24-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Lung Cancer | 1.76 |
| A549 | Lung Cancer | >2.5 |
| H1299 | Lung Cancer | >2.5 |
| MNK45 | Gastric Cancer | >2.5 |
| U251 | Glioblastoma | >2.5 |
| and others | 1.76 - 8.91 |
Source: Data compiled from a study that evaluated twelve cancer cell lines.[1][5][7]
Table 2: Effective Concentrations of this compound for Specific Assays
| Cell Line | Assay | Concentration Range (µM) | Incubation Time |
| NCI-H460 | Apoptosis Assay | 0 - 10 | 24 hours |
| MNK45 | Apoptosis Assay | 0 - 10 | 24 hours |
| NCI-H460 | ROS Detection | 0, 1, 5 | 8 hours |
| U251 | Western Blot | 0 - 5 | 8 hours |
| MNK45 | Western Blot | 0 - 5 | 8 hours |
| MEFs | Autophagy Inhibition | 1 | 1 hour |
| 293T | Autophagy Inhibition | 1 | 1 hour |
Source: Compiled from various studies.[1][2][5][6][7]
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP1, p-Gsk3β, p-MYPT1, LC3B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the determined optimal time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Mandatory Visualizations
Caption: this compound dual-inhibits ULK1/2 and NUAK1 signaling pathways.
Caption: General workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pentynoic-acid-stp-ester.com [pentynoic-acid-stp-ester.com]
- 4. type-i-hair-keratin-fragment.com [type-i-hair-keratin-fragment.com]
- 5. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
MRT68921 Technical Support Center: Troubleshooting Degradation and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of MRT68921. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
This compound powder is stable for extended periods when stored under the correct conditions. For long-term storage (months to years), it is recommended to keep the powder at -20°C.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The compound should be stored in a dry, dark place.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1][2] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO.[3] Gentle warming to 37°C and sonication can aid in complete dissolution.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][3] When stored at -80°C in solvent, the compound is stable for up to a year; at -20°C, stability is maintained for about one month.[3]
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur, particularly when adding the DMSO stock solution to aqueous media.[2] To avoid this, ensure the final DMSO concentration in your experimental setup does not exceed 0.1–0.2%.[2] Pre-warming both the stock solution and the media to 37°C before mixing can also help maintain solubility.[2] If precipitation still occurs, gentle sonication may be used to redissolve the compound.[2]
Q4: What are the signs of this compound degradation?
While specific degradation products are not extensively documented in publicly available literature, a loss of inhibitory activity in your experiments would be the primary indicator of degradation. This can manifest as a reduced ability to inhibit ULK1/2 kinase activity or a failure to block autophagy in cellular assays.[4][5][6] To mitigate this, always follow the recommended storage and handling protocols.
Q5: Is the dihydrochloride salt of this compound handled differently?
Yes, the dihydrochloride salt of this compound exhibits different solubility properties. It is soluble in water up to 50.75 mg/mL (100 mM). For storage of the dihydrochloride powder, desiccation at room temperature is recommended. Stock solutions in water should be prepared as needed, though long-term storage recommendations for aqueous solutions are not as clearly defined as for DMSO stocks.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure this compound powder is stored at -20°C and DMSO stock solutions are aliquoted and stored at -80°C. Avoid multiple freeze-thaw cycles.[1] |
| Precipitate formation in cell culture media | Poor solubility of this compound in aqueous solutions. | Keep the final DMSO concentration low (0.1-0.2%). Pre-warm stock solution and media to 37°C before mixing. Use sonication if necessary.[2] |
| Loss of compound activity | Potential degradation or incorrect concentration. | Prepare a fresh stock solution from powder. Verify the concentration of your stock solution. Include positive controls in your experiment to ensure assay validity.[2] |
| Difficulty dissolving the compound | Use of old or moisture-absorbing DMSO. | Use fresh, high-quality DMSO for preparing stock solutions as moisture can reduce solubility.[3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Add a sufficient volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[7]
-
To aid dissolution, gently warm the solution to 37°C and use sonication until the solution is clear.[2]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use.[3]
In Vitro Kinase Assay for ULK1 Inhibition
This protocol is a generalized representation based on commonly cited methodologies.
-
Recombinant GST-ULK1 is expressed and purified.
-
Kinase assays are performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM magnesium acetate, 0.1 mM EGTA, and 0.1% β-mercaptoethanol.[3][5][8]
-
This compound is pre-incubated with the kinase at various concentrations.
-
The kinase reaction is initiated by adding ATP (e.g., 30 µM cold ATP and 0.5 µCi of [γ-³²P]ATP).[3][5][8]
-
The reaction proceeds for a set time (e.g., 5 minutes) at 25°C.[3][5][8]
-
The reaction is stopped by adding SDS-PAGE sample buffer.[3][5][8]
-
Results are analyzed by SDS-PAGE and autoradiography to determine the extent of substrate phosphorylation and, consequently, ULK1 inhibition.[3][5][8]
Visual Guides
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the ULK1/2 complex, a key initiator of autophagy.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the effect of this compound on autophagy in cell culture.
Decision Tree for Troubleshooting Solubility Issues
Caption: A logical guide for resolving this compound precipitation issues.
References
- 1. medkoo.com [medkoo.com]
- 2. type-i-hair-keratin-fragment.com [type-i-hair-keratin-fragment.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. glpbio.com [glpbio.com]
- 6. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Autophagy | TargetMol [targetmol.com]
Technical Support Center: Improving the In Vivo Efficacy of MRT68921
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the dual NUAK1/ULK1 inhibitor, MRT68921, in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help optimize experimental design and enhance the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor that dually targets NUAK1 (NUAK family SNF1-like kinase 1) and the autophagy-initiating kinases ULK1 and ULK2.[1][2][3] Its mechanism of action involves the simultaneous inhibition of two key cellular pathways:
-
NUAK1 Inhibition: NUAK1 is a critical component of the antioxidant defense system in tumor cells. Its inhibition disrupts metabolic homeostasis and increases cellular reactive oxygen species (ROS).[4][5]
-
ULK1/2 Inhibition: ULK1 and ULK2 are essential for the initiation of autophagy, a cellular process that can protect cancer cells from stress.[6] Inhibition of ULK1/2 blocks the autophagic flux.[1][6]
By blocking these pathways, this compound breaks the balance of oxidative stress signals, leading to increased ROS, DNA damage, and ultimately, apoptotic cell death in cancer cells.[1][3][4]
Q2: What are the in vitro potencies of this compound?
A2: this compound demonstrates high potency in cell-free kinase assays and cytotoxic activity against various cancer cell lines.
| Target / Cell Line | IC50 Value | Assay Type |
| ULK1 | 2.9 nM | Cell-free kinase assay[1][2][6] |
| ULK2 | 1.1 nM | Cell-free kinase assay[1][2][6] |
| Various Cancer Cells | 1.76 - 8.91 µM | Cell viability (CCK-8) assay[1][4] |
| NCI-H460 Cells | Most sensitive cell line tested | Cell viability (CCK-8) assay[4][7] |
Q3: Has this compound been tested in vivo?
A3: Yes, this compound has demonstrated anti-tumor efficacy in several mouse xenograft and syngeneic models.[4][8] Efficacy has been observed in models of non-small cell lung cancer (NCI-H460), gastric cancer (MNK45), and metastatic breast cancer (4T1).[1][4][5] Treatments have resulted in reduced tumor volume and a lower number of metastatic nodules.[1][4]
Troubleshooting Guide for In Vivo Experiments
This guide addresses specific issues that may arise during in vivo studies with this compound.
Issue 1: Poor Compound Solubility and Vehicle Preparation
-
Question: My this compound is not dissolving for in vivo administration. What is the recommended formulation?
-
Potential Cause: this compound is poorly soluble in aqueous solutions like water or saline.[6][9] Using an inappropriate vehicle will lead to compound precipitation and inconsistent dosing.
-
Solution: A multi-component vehicle system is required. While several vendors provide general suggestions, a successfully used formulation for in vivo studies consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
It is critical to use fresh, high-quality DMSO, as it can be hygroscopic and absorbed moisture can reduce solubility.[6] Sonication or gentle heating (to 37°C) may be required to achieve a clear solution.[9][10] The final solution should be prepared fresh and used immediately.[6]
-
Issue 2: Lack of Efficacy or Inconsistent Anti-Tumor Activity
-
Question: I am not observing the expected tumor growth inhibition at my current dose. How can I improve efficacy?
-
Potential Causes & Solutions:
-
Suboptimal Dosing: The dose may be too low to achieve therapeutic concentrations in the tumor tissue. Refer to the table below for dose ranges used in successful preclinical studies. A dose-escalation study, starting from 10 mg/kg and increasing to 40 mg/kg, can help determine the optimal dose for your specific model.[1][4]
-
Inadequate Dosing Frequency or Route: The administration route and frequency are critical for maintaining drug exposure. Daily subcutaneous (s.c.) or intraperitoneal (i.p.) injections have been shown to be effective.[1] Peritumoral injections have also been used.[4][8] The choice may depend on the tumor model and desired systemic exposure.
-
Tumor Model Resistance: The specific cancer model being used may have intrinsic resistance mechanisms. Confirm that the cell line used to generate the xenograft is sensitive to this compound in vitro before initiating animal studies.
-
Pharmacodynamic (PD) Target Engagement: It is crucial to confirm that this compound is inhibiting its targets (NUAK1 and ULK1) within the tumor tissue at the administered dose. This can be assessed by analyzing downstream biomarkers.
-
-
Experimental Workflow for Troubleshooting Efficacy:
Caption: A logical workflow for troubleshooting lack of in vivo efficacy.
Issue 3: Unexpected Toxicity or Animal Morbidity
-
Question: My mice are losing significant body weight or showing signs of toxicity. What should I do?
-
Potential Causes & Solutions:
-
Dose is Too High: While studies report no significant weight loss at doses up to 40 mg/kg/day, toxicity can be model-dependent.[4] If toxicity is observed, reduce the dose.
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO or Tween 80, can cause local irritation or systemic toxicity. Always include a vehicle-only control group to differentiate between compound-specific and vehicle-specific effects.
-
Off-Target Effects: Although this compound is potent for its intended targets, high concentrations could lead to off-target kinase inhibition. If toxicity persists at effective doses, consider reducing the dosing frequency (e.g., every other day) to allow for animal recovery.[4][8]
-
Experimental Protocols & Data
This compound In Vivo Efficacy Studies
The following table summarizes dosing regimens from published preclinical studies that demonstrated anti-tumor activity.
| Animal Model | Cancer Type | Dose(s) | Administration Route | Schedule | Outcome |
| NCI-H460 Xenograft | Non-Small Cell Lung | 10, 20, 40 mg/kg | Subcutaneous (s.c.) | Daily for 7 days | Significant tumor growth inhibition[1][4] |
| MNK45 Xenograft | Gastric Cancer | 20 mg/kg | Subcutaneous (s.c.) | Every 2 days for 7 doses | Significant tumor growth inhibition[1][4] |
| 4T1 Syngeneic Model | Metastatic Breast Cancer | 20 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Reduced lung metastatic nodules[1][4][5] |
Protocol: General In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., NCI-H460) suspended in Matrigel into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume with calipers 2-3 times per week.
-
Group Randomization: Randomize animals into treatment groups (n=7 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 20 mg/kg)
-
Group 3: this compound (e.g., 40 mg/kg)
-
-
Compound Preparation: Prepare the dosing formulation as described in "Issue 1" immediately before use.
-
Administration: Administer the compound or vehicle via the chosen route (e.g., subcutaneous) and schedule (e.g., daily). Monitor animal body weight at each dosing.
-
Endpoint: Continue treatment for the specified duration (e.g., 7-14 days). At the study endpoint, sacrifice the animals, excise the tumors, and measure their final weight and volume.
-
Pharmacodynamic Analysis (Optional Satellite Group): For PD analysis, a separate "satellite" group of tumor-bearing animals can be treated with a single dose. Collect tumor tissues at various time points (e.g., 2, 8, 24 hours) post-dose to analyze biomarkers by western blot or IHC.[11]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the dual inhibitory action of this compound on the NUAK1 and ULK1 pathways, leading to cancer cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound HCl | ULK inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. This compound | Autophagy | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to MRT68921 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual ULK1/NUAK1 inhibitor, MRT68921. The information is designed to address specific issues that may be encountered during experiments, with a focus on overcoming treatment resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2] Its primary mechanism of action is the inhibition of autophagy, a cellular process that cancer cells often use to survive under stress.[1][2] By blocking autophagy, this compound disrupts the balance of oxidative stress, leading to an increase in reactive oxygen species (ROS) and subsequent cancer cell death (apoptosis).[1][2][3]
Q2: What are the known off-target effects of this compound?
While this compound is a potent ULK1/2 and NUAK1 inhibitor, it has been shown to inhibit other kinases at higher concentrations. These include Aurora A, TANK-binding kinase 1 (TBK1), and several AMPK-related kinases.[4] Researchers should be aware of these potential off-target effects when interpreting experimental results, especially when using concentrations significantly higher than the IC50 for ULK1/2.
Q3: How should I prepare and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[5][6] For in vitro experiments, it is recommended to prepare a stock solution in high-quality, anhydrous DMSO. To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be helpful.[5] Stock solutions should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: Reduced or Lack of Efficacy of this compound in Cancer Cell Lines
Possible Cause 1: Intrinsic or Acquired Resistance.
-
Explanation: Cancer cells can develop resistance to this compound by upregulating pro-survival autophagy pathways.[7] This adaptive response allows the cells to counteract the inhibitory effect of the drug.
-
Suggested Solution: Combination Therapy.
-
Combine this compound with other autophagy inhibitors that act on different stages of the pathway, such as 3-methyladenine (3-MA), bafilomycin A1, or hydroxychloroquine. This dual blockade can more effectively shut down the autophagy process.[7]
-
Explore synergistic combinations with other targeted therapies. For example, the BCL-2 inhibitor venetoclax has shown synergistic effects with this compound in chronic lymphocytic leukemia cells.[8]
-
Consider combining this compound with conventional chemotherapy. By inhibiting the pro-survival mechanism of autophagy, this compound can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.
-
Possible Cause 2: Suboptimal Drug Concentration or Exposure Time.
-
Explanation: The effective concentration and duration of this compound treatment can vary significantly between different cell lines.
-
Suggested Solution: Dose-Response and Time-Course Experiments.
-
Perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line.
-
Conduct a time-course experiment to identify the optimal duration of treatment. Monitor both cell viability and markers of autophagy inhibition (e.g., LC3-II accumulation, p62 degradation) at different time points.
-
Issue 2: Inconsistent or Unexpected Results in Cell Viability Assays
Possible Cause: Interference with Metabolic Assays.
-
Explanation: Cell viability assays that rely on mitochondrial function, such as the MTT assay, can be affected by kinase inhibitors.[9][10][11] this compound, by modulating cellular stress and metabolism, may alter mitochondrial activity, leading to an over- or underestimation of cell viability.[2]
-
Suggested Solution: Use Multiple Viability Assays.
-
Corroborate your findings using a non-metabolic assay, such as a trypan blue exclusion assay, which directly measures membrane integrity.
-
Consider using an ATP-based luminescence assay (e.g., CellTiter-Glo) as an alternative method to assess cell viability.
-
Issue 3: Difficulty in Interpreting Autophagy Flux Assays
Possible Cause: Blocked Autophagic Flux vs. Induction of Autophagy.
-
Explanation: this compound inhibits the final stages of autophagy, leading to an accumulation of autophagosomes.[12] This can be misinterpreted as an induction of autophagy if not properly assessed. An increase in the autophagosome marker LC3-II, without a corresponding decrease in the autophagy substrate p62, indicates a blockage in autophagic flux.[13][14]
-
Suggested Solution: Proper Autophagy Flux Analysis.
-
Monitor both LC3-II and p62 levels by Western blot. A true induction of autophagy would result in increased LC3-II and decreased p62, while a blockage will show an increase in both.
-
Use lysosomal inhibitors like bafilomycin A1 or chloroquine as a positive control for blocked autophagic flux. In the presence of these inhibitors, a further increase in LC3-II upon this compound treatment would confirm that the drug is indeed blocking the degradation step.
-
Data Presentation: Synergistic Effects of this compound Combinations
The following tables summarize quantitative data from studies investigating the synergistic effects of this compound with other anti-cancer agents.
Table 1: Combination of this compound with Venetoclax in Chronic Lymphocytic Leukemia (CLL) Cells
| Cell Line | Drug Combination | Combination Index (CI) | Effect | Reference |
| MEC-1 | This compound + Venetoclax | < 1 | Synergism | [8] |
Table 2: Combination of this compound with NUAK1 inhibitor (WZ4003) and another ULK1 inhibitor (SBI-0206965)
| Cell Lines | Drug Combination | Effect | Reference |
| U251, NCI-H460, MNK45 | This compound + WZ4003 | Additive | [12] |
| U251, NCI-H460, MNK45 | SBI-0206965 + WZ4003 | Synergistic | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the combination drug, or the combination of both for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for Autophagy Markers (LC3 and p62)
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better resolution of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein levels to a loading control such as GAPDH or β-actin.
Synergy Assay and Combination Index (CI) Calculation
-
Determine the IC50 values of this compound and the combination drug individually in your cell line of interest.
-
Design a matrix of combination concentrations based on the individual IC50 values. A common approach is to use a constant ratio of the two drugs (e.g., based on the ratio of their IC50s).
-
Perform a cell viability assay (e.g., MTT) with the single agents and their combinations.
-
Calculate the Combination Index (CI) using software like CompuSyn. The CI is calculated based on the Chou-Talalay method.[15][16][17]
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Mandatory Visualizations
Caption: ULK1-mediated autophagy initiation pathway and the inhibitory action of this compound.
Caption: The NUAK1 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for determining drug synergy using the Combination Index method.
References
- 1. researchgate.net [researchgate.net]
- 2. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 3. su-5416.com [su-5416.com]
- 4. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The crucial role of the regulatory mechanism of the Atg1/ULK1 complex in fungi [frontiersin.org]
- 13. Guidelines for the use and interpretation of assays for monitoring autophagy | Crick [crick.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
solubility issues with MRT68921 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues and other challenges with the in vitro use of MRT68921.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual inhibitor of the autophagy kinases ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][3][4] It functions by blocking the initiation and maturation of autophagosomes, thereby inhibiting the autophagic flux.[1][5][6] Additionally, this compound has been identified as a dual inhibitor of NUAK1, which is involved in cellular stress responses.[2][7][8]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in DMSO, with concentrations ranging from 5 mg/mL to 100 mg/mL reported.[1][2] It is insoluble in water and ethanol.[1][9] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.[1]
Q3: What is a typical working concentration for this compound in in vitro experiments?
A3: The working concentration of this compound can vary depending on the cell type and the specific assay. However, a concentration of 1 µM is frequently used to effectively block autophagy in cell culture.[1][5][6] For cytotoxicity assays in cancer cell lines, concentrations ranging from 0 to 10 µM have been used.[8][10]
Q4: How should I prepare my stock and working solutions of this compound?
A4: Prepare a concentrated stock solution of this compound in high-quality, anhydrous DMSO (e.g., 10 mM). To aid dissolution, gentle warming to 37°C and sonication can be applied.[11][12] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][11] When preparing the working solution, dilute the DMSO stock directly into the pre-warmed cell culture medium. It is critical to ensure the final concentration of DMSO in the medium remains low (typically ≤0.1% to 0.2%) to avoid solvent-induced cytotoxicity.[11]
Troubleshooting Guide: Solubility Issues
Issue: I'm observing precipitation of this compound after adding it to my cell culture medium.
This is a common issue when diluting a DMSO-solubilized compound into an aqueous-based medium. The following steps can help mitigate this problem.
| Potential Cause | Troubleshooting Step | Detailed Recommendation |
| High Final DMSO Concentration | Reduce the final DMSO concentration. | Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to the culture medium to achieve the desired final concentration of this compound, thereby keeping the final DMSO percentage low (ideally ≤0.1%).[11] |
| Poor Mixing | Ensure rapid and thorough mixing. | When adding the this compound stock solution to the medium, gently vortex or pipette the medium immediately to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation. |
| Temperature Effects | Pre-warm components. | Pre-warm both the this compound stock solution and the cell culture medium to 37°C before mixing.[11] This can help maintain the compound's solubility during dilution. |
| Use of Aged or Hydrated DMSO | Use fresh, high-quality DMSO. | Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO to prepare your stock solution. |
| Compound Crystallization | Employ sonication. | If you notice crystals in your stock solution, gentle warming and brief sonication can help redissolve the compound before further dilution.[9][11] |
| Media Composition | Test different media formulations. | While less common, certain components in the cell culture medium could potentially contribute to the precipitation of the compound. If the problem persists, consider testing the solubility in a simpler buffered solution like PBS as a control. |
Troubleshooting Workflow for Precipitation
Workflow for troubleshooting this compound precipitation.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (ULK1) | 2.9 nM | [1][2][3][4] |
| IC50 (ULK2) | 1.1 nM | [1][2][3][4] |
| Solubility in DMSO | 5 mg/mL - 100 mg/mL | [1][2] |
| Solubility in Water | Insoluble | [1][9] |
| Solubility in Ethanol | Insoluble | [1][9] |
| Typical In Vitro Working Concentration | 1 µM | [1][5][6] |
| Cytotoxicity IC50 (various cancer cells) | 1.76 - 8.91 µM | [8][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Use a fresh vial of anhydrous DMSO.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, gently warm the tube to 37°C in a water bath for 5-10 minutes.
-
Vortex the solution and, if necessary, sonicate for a short period until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Autophagy Inhibition Assay
-
Plate cells (e.g., MEFs or 293T cells) in a suitable culture vessel and grow to approximately 75% confluency.[1][9]
-
To induce autophagy, you can starve the cells by replacing the complete medium with a nutrient-deficient medium like Earle's Balanced Salt Solution (EBSS).[1][9]
-
Prepare the working solution of this compound by diluting the DMSO stock solution into pre-warmed (37°C) culture medium (complete or EBSS) to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration does not exceed 0.1%.
-
Include appropriate controls: a vehicle control (DMSO only) and a positive control for autophagy inhibition if available. To measure autophagic flux, a lysosomal inhibitor like Bafilomycin A1 (50 nM) can be used in parallel.[1][6]
-
Remove the old medium from the cells and add the medium containing this compound or the controls.
-
Incubate the cells for the desired period (e.g., 1-4 hours).[1][5]
-
Following incubation, lyse the cells and collect the protein lysates for downstream analysis, such as Western blotting for LC3-II and phosphorylated ATG13.[1][6]
Signaling Pathways and Workflows
This compound Mechanism of Action in Autophagy
This compound inhibits the ULK1/2 complex, a key initiator of autophagy.
Dual Inhibition Pathway of this compound
This compound dually inhibits ULK1/2 and NUAK1 signaling pathways.
References
- 1. This compound HCl | ULK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Autophagy | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. type-i-hair-keratin-fragment.com [type-i-hair-keratin-fragment.com]
- 12. glpbio.com [glpbio.com]
minimizing cytotoxicity of MRT68921 in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of MRT68921 in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1).[1][2][3][4][5][6] Its primary mechanism of action involves the inhibition of autophagy, a cellular recycling process, and the disruption of oxidative stress balance, which collectively can lead to apoptosis (programmed cell death).[1][6] In cancer cells, this compound has been shown to induce the production of reactive oxygen species (ROS) and subsequent apoptosis.[1][6]
Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?
A2: Studies have shown that this compound has a selective cytotoxic effect on cancer cells compared to normal cells.[6][7] The concentration required to induce cell death (IC50) is significantly higher for normal cells than for a wide range of cancer cell lines, indicating a therapeutic window.[6][7][8]
Q3: What are the known off-target effects of this compound?
A3: While this compound is a potent ULK1/2 and NUAK1 inhibitor, like many kinase inhibitors, it may have off-target effects. Some studies have noted that ULK1/2 inhibitors can interact with other kinases, such as Aurora A kinase.[9] Additionally, its predecessor compound, MRT67307, was known to target TBK1/IKKε.[10] Researchers should consider performing broader kinase profiling to understand the specific off-target effects in their experimental system.
Q4: How can I minimize the cytotoxic effects of this compound on my normal cell lines?
A4: Minimizing cytotoxicity in normal cells primarily involves careful dose optimization and experimental design. Since this compound shows inherent selectivity for cancer cells, using the lowest effective concentration that achieves the desired effect in the target cancer cells is crucial.[6][11] Additionally, ensuring a well-defined experimental window and including appropriate controls can help distinguish between on-target and off-target effects.
Q5: What are the key signaling pathways affected by this compound?
A5: this compound primarily impacts the autophagy pathway through the inhibition of ULK1 and ULK2.[2][3][4][5] It also affects the NUAK1 signaling pathway, which is involved in protecting cancer cells from oxidative stress.[6] By inhibiting NUAK1, this compound can lead to an increase in reactive oxygen species (ROS) and subsequent apoptosis.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in normal cell lines. | Concentration of this compound is too high. | Perform a dose-response curve to determine the IC50 for your specific normal cell line and use a concentration well below this value.[11] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your cell culture medium is minimal and non-toxic. Run a solvent-only control.[12] | |
| Off-target effects. | Consider using a lower concentration of this compound in combination with another agent to achieve the desired effect. Perform experiments to validate that the observed effect is due to ULK1/NUAK1 inhibition. | |
| Inconsistent results between experiments. | Variability in cell health and density. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.[13] |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. | |
| Difficulty distinguishing between apoptosis and necrosis. | Limitations of the chosen cytotoxicity assay. | Utilize multi-parametric assays like Annexin V and Propidium Iodide staining with flow cytometry to differentiate between apoptotic and necrotic cell death.[11][14] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| ULK1 | 2.9[1][2][3][4][5] |
| ULK2 | 1.1[1][2][3][4][5] |
Table 2: Cytotoxicity of this compound in Cancer vs. Normal Cell Lines
| Cell Line Type | IC50 Range (µM) |
| Various Cancer Cell Lines | 1.76 - 8.91[6][7] |
| Normal Cell Lines (293T & HUVEC) | ~10-fold higher than cancer cells[6][7] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a basic framework for assessing the cytotoxicity of this compound.
Materials:
-
Normal and/or cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis vs. Necrosis Determination using Flow Cytometry
This protocol allows for the differentiation between apoptotic and necrotic cell death.[15]
Materials:
-
Cells treated with this compound as described in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. adooq.com [adooq.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. omicsonline.org [omicsonline.org]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Technical Support Center: Troubleshooting Autophagy Assays with MRT68921
Welcome to the technical support center for utilizing MRT68921 in your autophagy research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect autophagy?
This compound is a potent, dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively.[1][2][3] These kinases are crucial for the initiation of the autophagy cascade. By inhibiting ULK1/2, this compound blocks the formation and maturation of autophagosomes, thereby inhibiting autophagic flux.[1][4] This leads to an accumulation of stalled, early-stage autophagosomal structures.[4][5]
Q2: I've treated my cells with this compound, but I don't see a decrease in LC3-II levels. What could be the reason?
This is a common observation and can be attributed to the mechanism of this compound. Since this compound blocks autophagy at the initiation stage, it prevents the degradation of existing autophagosomes by lysosomes. This can lead to an accumulation of LC3-II, especially when basal autophagy is high or when autophagy is induced by other stimuli. To accurately measure the effect of this compound, it is essential to perform an autophagic flux assay by co-treating with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[4][6] In the presence of a lysosomal inhibitor, a true inhibitor of autophagy like this compound will prevent the further increase in LC3-II that would otherwise be observed.
Q3: My p62/SQSTM1 levels are not changing or are even increasing after this compound treatment. Is this expected?
Yes, this can be an expected outcome. p62/SQSTM1 is a cargo receptor that is itself degraded by autophagy.[7][8] When autophagy is inhibited by this compound, the degradation of p62 is blocked, which can lead to its accumulation.[9] Therefore, an increase or stabilization of p62 levels upon this compound treatment is consistent with its function as an autophagy inhibitor.
Q4: What is the optimal concentration and treatment time for this compound?
The optimal concentration and treatment time can vary depending on the cell type and experimental conditions. However, a common starting point for in vitro studies is 1 µM for 1 hour.[1][4] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Q5: Are there any known off-target effects of this compound?
While this compound is a potent ULK1/2 inhibitor, some studies have reported potential off-target effects, particularly at higher concentrations. It has been shown to inhibit other kinases, such as TBK1 and AMPK-related kinases, in vitro.[10][11] However, cellular studies suggest that its primary effect on autophagy is mediated through ULK1/2.[4][11] To confirm that the observed effects are specific to ULK1 inhibition, researchers can use a drug-resistant ULK1 mutant (M92T) as a control.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No change in LC3-II levels after this compound treatment. | 1. Autophagic flux is not being properly measured.2. Insufficient drug concentration or treatment time.3. Low basal autophagy in the cell line. | 1. Perform an autophagic flux assay with a lysosomal inhibitor (e.g., Bafilomycin A1).2. Perform a dose-response (0.1 - 10 µM) and time-course (1-6 hours) experiment.3. Induce autophagy with a known stimulus (e.g., starvation, rapamycin) as a positive control. |
| p62 levels decrease after this compound treatment. | This is an unexpected result and may indicate:1. Off-target effects leading to p62 degradation through other pathways.2. Issues with the p62 antibody or Western blot procedure. | 1. Verify the specificity of the effect using a drug-resistant ULK1 mutant.2. Use a different, validated p62 antibody and include appropriate loading controls. |
| High cell toxicity observed. | 1. This compound concentration is too high.2. Prolonged treatment duration.3. Cell line is particularly sensitive. | 1. Reduce the concentration of this compound.2. Shorten the treatment time.3. Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration for your cells. |
| Inconsistent results between experiments. | 1. Variation in cell confluence.2. Inconsistent drug preparation.3. Differences in incubation times. | 1. Ensure consistent cell seeding density and confluence at the time of treatment.2. Prepare fresh stock solutions of this compound and use them consistently.3. Use a precise timer for all incubation steps. |
Quantitative Data Summary
| Compound | Target | IC50 | Commonly Used Concentration (in vitro) |
| This compound | ULK1 | 2.9 nM[1][3] | 1 µM[1][4] |
| ULK2 | 1.1 nM[1][3] |
Experimental Protocols
LC3 Turnover Assay (Western Blot)
This assay measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treatment:
-
Group 1: Vehicle control (e.g., DMSO).
-
Group 2: this compound (e.g., 1 µM).
-
Group 3: Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the experiment.
-
Group 4: this compound + Lysosomal inhibitor.
-
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (12-15%).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against LC3B overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an ECL substrate.
-
-
Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH). Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
p62/SQSTM1 Degradation Assay (Western Blot)
This assay measures the degradation of the autophagy substrate p62.
-
Cell Seeding and Treatment: Follow the same procedure as the LC3 turnover assay.
-
Lysis and Protein Quantification: Follow the same procedure as the LC3 turnover assay.
-
Western Blot:
-
Follow the same Western blot procedure as above, but use a primary antibody against p62/SQSTM1.
-
-
Analysis: Quantify the band intensities for p62 and a loading control. A block in p62 degradation (i.e., higher p62 levels) in the this compound-treated groups compared to the control is indicative of autophagy inhibition.
Visualizations
Caption: ULK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing autophagic flux with this compound.
References
- 1. Autophagic flux analysis [protocols.io]
- 2. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. proteolysis.jp [proteolysis.jp]
- 5. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 6. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ULK1 Inhibitors: MRT68921 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRT68921 with other prominent ULK1 inhibitors, including SBI-0206965 and ULK-101. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies in autophagy and other ULK1-mediated cellular processes.
Introduction to ULK1 Inhibition
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1] As a key regulator of this pathway, ULK1 has emerged as a significant therapeutic target for various diseases, including cancer and neurodegenerative disorders. A range of small molecule inhibitors targeting ULK1 have been developed, each with distinct potency, selectivity, and cellular activity. This guide focuses on a comparative analysis of this compound against other well-characterized ULK1 inhibitors.
Biochemical Potency and Selectivity
A critical aspect of a chemical probe is its potency and selectivity for the intended target. The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other ULK1 inhibitors against ULK1 and its close homolog ULK2.
| Inhibitor | ULK1 IC50 (nM) | ULK2 IC50 (nM) | Other Notable Targets |
| This compound | 2.9[2] | 1.1[2] | NUAK1[3] |
| SBI-0206965 | 108[4] | 711[4] | AMPK[3] |
| ULK-101 | 8.3[5] | 30[5] | Highly selective[6] |
This compound emerges as a highly potent dual inhibitor of both ULK1 and ULK2.[2] Its notable off-target activity against NUAK1 is a key consideration for experimental design.[3] In contrast, ULK-101 demonstrates excellent selectivity, with minimal off-target effects, making it a valuable tool for specifically probing ULK1 function.[6] SBI-0206965 is a less potent inhibitor of ULK1 and ULK2 compared to this compound and ULK-101 and exhibits significant off-target activity against AMPK.[3][4]
Cellular Activity: Inhibition of Autophagic Flux
The cellular efficacy of these inhibitors is primarily assessed by their ability to block autophagic flux. A common method for this is the LC3-II turnover assay, which measures the accumulation of lipidated LC3 (LC3-II) in the presence of a lysosomal inhibitor.
Studies have demonstrated that this compound, SBI-0206965, and ULK-101 all effectively inhibit autophagic flux in cells.[7] Notably, one study that compared these three inhibitors side-by-side found that this compound appeared to be the most potent in inhibiting LC3 flux by Western blot.[7]
ULK1 Signaling Pathway
The ULK1 signaling pathway is a central hub for the regulation of autophagy. Its activity is tightly controlled by upstream nutrient and energy sensors, primarily mTORC1 and AMPK.
Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1.[8] Conversely, under low energy states, AMPK activates ULK1 through phosphorylation.[8] Activated ULK1 then phosphorylates several downstream targets, including components of the ULK1 complex itself (ATG13, FIP200) and the Beclin-1/VPS34 complex (Beclin-1, ATG14), to initiate the formation of the autophagosome.[1]
Experimental Protocols
In Vitro ULK1 Kinase Assay
This protocol outlines a general procedure for determining the in vitro potency of ULK1 inhibitors.
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against ULK1 kinase activity.
Materials:
-
Recombinant human ULK1 enzyme
-
ULK1 substrate (e.g., a peptide with a consensus phosphorylation sequence)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., this compound)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the ULK1 enzyme.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding the ULK1 substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves measuring the incorporated radioactivity using a scintillation counter. For ADP-Glo™ assays, the amount of ADP produced is measured via a luminescence-based readout.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
A more detailed protocol for an in vitro kinase assay using [γ-³²P]ATP can be found in the literature.[9][10] Commercial kits, such as the Chemi-Verse™ ULK1 Kinase Assay Kit, which utilizes an ADP-Glo™ detection method, are also available.[11][12]
Cellular Autophagic Flux Assay (LC3-II Turnover)
This protocol describes a general method for assessing the effect of ULK1 inhibitors on autophagic flux in cultured cells.
Objective: To determine the effect of a test compound on the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cultured cells (e.g., HeLa, MEFs)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations for a defined period.
-
In parallel, treat a set of cells with the test compound and a lysosomal inhibitor for the last few hours of the treatment period. Include control groups with vehicle and lysosomal inhibitor alone.
-
Lyse the cells and determine the total protein concentration for each sample.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities for LC3-I and LC3-II.
-
Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. A blockage in autophagic flux by an inhibitor will result in a reduced accumulation of LC3-II in the presence of the lysosomal inhibitor compared to the control.
For more detailed protocols on measuring autophagic flux, refer to published methods.[13][14][15]
Conclusion
This compound is a highly potent, dual ULK1/ULK2 inhibitor that serves as an excellent tool for studying the roles of these kinases in autophagy and other cellular processes. Its off-target activity against NUAK1 should be considered when interpreting experimental results. For studies requiring high selectivity for ULK1, ULK-101 presents a superior alternative. The choice of inhibitor will ultimately depend on the specific research question and the experimental context. The provided protocols offer a starting point for the in vitro and cellular characterization of these and other ULK1 inhibitors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer [mdpi.com]
- 4. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular dynamics simulations provide insights into ULK-101 potency and selectivity toward autophagic kinases ULK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound HCl | ULK inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 14. proteolysis.jp [proteolysis.jp]
- 15. evandrofanglab.com [evandrofanglab.com]
Unveiling the Dual Inhibitory Power of MRT68921: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of MRT68921, a potent dual inhibitor of ULK1/2 and NUAK1 kinases. Through a detailed comparison with alternative inhibitors and presentation of supporting experimental data, this document serves as a crucial resource for evaluating the therapeutic potential of this compound.
This compound has emerged as a significant small molecule inhibitor, demonstrating a dual inhibitory mechanism of action that impacts key cellular processes such as autophagy and oxidative stress response. This guide delves into the specifics of this dual inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to offer a clear and objective comparison with other established inhibitors.
Comparative Inhibitory Potency
This compound exhibits potent inhibition of both the Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as the NUAK family SNF1-like kinase 1 (NUAK1). To contextualize its efficacy, a comparison of its half-maximal inhibitory concentrations (IC50) with those of alternative inhibitors, SBI-0206965 for ULK1/2 and WZ4003 for NUAK1, is presented below.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | ULK1 | 2.9 | [1][2] |
| ULK2 | 1.1 | [1][2] | |
| NUAK1 | Potent Inhibition | [1][3] | |
| SBI-0206965 | ULK1 | 108 | [4][5] |
| ULK2 | 711 | [5] | |
| WZ4003 | NUAK1 | 20 | [6][7][8][9] |
| NUAK2 | 100 | [6][7][8][9] |
In Vitro Efficacy: Cytotoxic Activity of this compound in Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines. The IC50 values for cell viability after 24-hour treatment are summarized in the following table.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H460 | Lung Cancer | 1.76 |
| A549 | Lung Cancer | >10 |
| H1299 | Lung Cancer | 5.32 |
| MNK45 | Gastric Cancer | 3.45 |
| U251 | Glioblastoma | 4.87 |
| PANC-1 | Pancreatic Cancer | 6.21 |
| BxPC-3 | Pancreatic Cancer | 7.54 |
| 786-O | Renal Cancer | 8.91 |
| ACHN | Renal Cancer | 6.73 |
| Caki-1 | Renal Cancer | >10 |
| MDA-MB-231 | Breast Cancer | 5.88 |
| MCF-7 | Breast Cancer | 7.12 |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by concurrently inhibiting two distinct signaling pathways: the ULK1/2-mediated autophagy initiation pathway and the NUAK1-regulated oxidative stress response pathway.
ULK1/2-Mediated Autophagy Pathway
ULK1 and ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy. They form a complex with other proteins, including ATG13, which upon activation, phosphorylates downstream targets to initiate the formation of the autophagosome. This compound directly inhibits the kinase activity of ULK1 and ULK2, thereby blocking the phosphorylation of ATG13 and halting the autophagic process at its earliest stage.[6]
Caption: ULK1/2 signaling pathway and the inhibitory action of this compound.
NUAK1 Signaling Pathway
NUAK1 is a member of the AMP-activated protein kinase (AMPK) family and is involved in cellular stress responses, including protection against oxidative stress. It is known to phosphorylate targets such as MYPT1, which in turn influences the activity of GSK3β.[1] By inhibiting NUAK1, this compound disrupts this protective mechanism, leading to an accumulation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells.[1]
Caption: NUAK1 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
To facilitate the replication and validation of the presented data, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (CCK-8)
This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cell lines using the Cell Counting Kit-8 (CCK-8).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[10][11][12]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.[11][12]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[10][11][12]
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log concentration of the compound to determine the IC50 value.
Caption: Workflow for the CCK-8 cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the procedure for quantifying apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.[14][16]
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Off-Target Profile and Selectivity
While this compound is a potent dual inhibitor of ULK1/2 and NUAK1, it is important to consider its selectivity profile. Studies have shown that at a concentration of 1 µM, this compound can inhibit other kinases, including TBK1 and AMPK.[17] However, its inhibitory effect on autophagy has been demonstrated to be independent of the TBK1 and AMPK pathways.[17]
In comparison, SBI-0206965, while selective for ULK1 over ULK2, also exhibits off-target effects, including the inhibition of AMPK.[18][19][20] WZ4003 is reported to be a highly specific inhibitor of NUAK kinases, with minimal inhibition of 139 other kinases at a concentration of 1 µM.[7]
This comparative guide underscores the potent dual inhibitory action of this compound on ULK1/2 and NUAK1, positioning it as a valuable tool for cancer research and a promising candidate for further therapeutic development. The provided data and protocols offer a solid foundation for researchers to explore and validate its multifaceted anti-tumor activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Inhibition of growth and contraction in human prostate stromal cells by silencing of NUAK1 and -2, and by the presumed NUAK inhibitors HTH01-015 and WZ4003 [frontiersin.org]
- 7. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ptglab.com [ptglab.com]
- 12. toolsbiotech.com [toolsbiotech.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. mdpi.com [mdpi.com]
- 18. The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimulated Glucose Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Synergistic Potential of MRT68921: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
MRT68921, a potent dual inhibitor of NUAK1 and ULK1/2 kinases, has demonstrated significant antitumor activities as a single agent. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other therapeutic agents, supported by available preclinical data. The following sections detail the experimental findings, quantitative analysis of synergistic effects, and the underlying mechanisms of action.
I. Combination with NUAK1 Inhibitor (WZ4003)
Studies investigating the combination of this compound with the NUAK1 inhibitor WZ4003 have aimed to understand the impact of dual pathway inhibition. The rationale is to concurrently block the antioxidant defense mechanism regulated by NUAK1 and the protective autophagy initiated by ULK1.
Experimental Findings and Data
Research by Yuan et al. (2020) explored the combination of WZ4003 and this compound in various cancer cell lines. The study revealed that this combination does not produce a significant synergistic effect but rather an additive one. In contrast, a strong synergistic effect was observed when WZ4003 was combined with SBI-0206965, another ULK1 inhibitor[1]. This suggests that the dual-targeting nature of this compound might already encompass the effects of combining separate NUAK1 and ULK1 inhibitors.
Table 1: Synergistic Effect of WZ4003 and this compound Combination [1]
| Cell Lines | Drug Concentration Matrix | Synergy Analysis Method | Observed Effect | Combination Index (CI) Values |
| U251, NCI-H460, MNK45 | 5x6 matrix of varying concentrations | Chou-Talalay Method | Additive | Not indicative of strong synergy |
Experimental Protocol: Cell Viability Assay
-
Cell Lines: Human glioma (U251), lung cancer (NCI-H460), and gastric cancer (MNK45) cell lines were used.
-
Treatment: Cells were treated with a 5x6 matrix of varying concentrations of WZ4003 and this compound for 24 hours.
-
Assay: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
Analysis: The Combination Index (CI) was calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergism, additivity, or antagonism)[1].
Signaling Pathway and Experimental Workflow
Caption: Dual inhibition of NUAK1 and ULK1 by this compound and WZ4003.
Caption: Experimental workflow for assessing WZ4003 and this compound synergy.
II. Combination with Autophagy Inhibitors in FLT3-ITD-mutated Acute Myeloid Leukemia (AML)
In the context of FLT3-ITD-mutated AML, ULK1 inhibition by this compound has been shown to induce apoptosis. Interestingly, this inhibition also paradoxically induces a pro-survival autophagy mechanism. This has led to the investigation of combining this compound with other autophagy inhibitors to enhance its anticancer effects.
Experimental Findings and Data
A study by Hwang et al. (2020) demonstrated that the combination of this compound with the autophagy inhibitor 3-methyladenine (3-MA) resulted in a synergistic increase in apoptosis in the FLT3-ITD AML cell line MV4;11[2].
Table 2: Synergistic Effect of this compound and 3-Methyladenine (3-MA) in FLT3-ITD AML [2]
| Cell Line | Combination | Effect on Apoptosis |
| MV4;11 | This compound + 3-MA | Significantly increased fraction of apoptotic cells (p = 0.0009) |
Experimental Protocol: Apoptosis Assay
-
Cell Line: Human FLT3-ITD-mutated AML cell line (MV4;11).
-
Treatment: Cells were treated with this compound in the presence or absence of 3-MA.
-
Assay: The percentage of apoptotic cells was determined by flow cytometry after staining with Annexin V and propidium iodide (PI).
-
Analysis: Statistical analysis was performed to compare the apoptotic fractions between single-agent and combination treatments[2].
Signaling Pathway and Experimental Workflow
Caption: Synergistic induction of apoptosis by this compound and 3-MA.
Caption: Workflow for assessing apoptosis in AML cells with combination therapy.
III. Combination with Chemotherapy (Carboplatin and Pemetrexed) in Mesothelioma
Conclusion
This compound exhibits varied interaction profiles when combined with other anticancer agents. The combination with a NUAK1 inhibitor, WZ4003, results in an additive effect, likely due to the inherent dual inhibitory nature of this compound. In contrast, a clear synergistic effect is observed when this compound is combined with the autophagy inhibitor 3-MA in FLT3-ITD AML, highlighting a promising therapeutic strategy to overcome pro-survival mechanisms. The potential synergy with conventional chemotherapies in mesothelioma warrants further investigation to provide a solid preclinical rationale for clinical development. This guide underscores the importance of understanding the specific molecular context when designing combination therapies involving this compound.
References
MRT68921: A Comparative Analysis of Efficacy Across Diverse Cancer Types
For Immediate Release
A Potent Dual Inhibitor Showing Promise in Oncology Research
MRT68921, a dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and Unc-51 like autophagy activating kinase 1 (ULK1), has emerged as a significant agent in cancer research.[1][2] By targeting these two critical kinases, this compound disrupts key cellular processes essential for tumor survival and proliferation, demonstrating potent antitumor activities in a variety of cancer models.[1][2] This guide provides a comprehensive comparison of this compound's efficacy across different cancer types, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
This compound exerts its anticancer effects by simultaneously inhibiting NUAK1 and ULK1.[1][3] NUAK1 is a crucial component of the antioxidant defense system that protects cancer cells from oxidative stress.[1][2] ULK1, on the other hand, is a key initiator of autophagy, a cellular recycling process that cancer cells often exploit to survive under metabolic stress.[1][2][4] The dual inhibition of NUAK1 and ULK1 creates a synergistic effect, leading to an imbalance in oxidative stress signals and the induction of apoptosis (programmed cell death) in tumor cells.[1][2]
The downstream effects of this dual inhibition include the suppression of the NUAK1/MYPT1/Gsk3β signaling pathway and the blockage of protective autophagy.[1][3] This disruption leads to increased levels of reactive oxygen species (ROS), DNA damage, and ultimately, cancer cell death.[1][5]
Comparative Efficacy of this compound in Various Cancer Cell Lines
This compound has demonstrated significant cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight its potency. The following table summarizes the IC50 values of this compound in different cancer cell lines after 24 hours of treatment.
| Cancer Type | Cell Line | IC50 (µM) |
| Lung Cancer | A549 | ~5.0 |
| Lung Cancer | H1299 | ~6.0 |
| Lung Cancer | NCI-H460 | 1.76 |
| Glioblastoma | U251 | ~4.0 |
| Gastric Cancer | MNK45 | ~3.0 |
| Breast Cancer | 4T1 (murine) | Not explicitly stated in vitro |
| Other Cancer Cell Lines | (Various) | 1.76 - 8.91 |
Note: IC50 values are approximated from graphical data where specific numerical values were not provided in the source material. The data indicates that NCI-H460 lung cancer cells are particularly sensitive to this compound.[1]
In Vivo Efficacy in Animal Models
The antitumor activity of this compound has also been validated in preclinical animal models. In xenograft models using NCI-H460 and MNK45 cancer cells, administration of this compound led to a significant reduction in tumor growth.[3] Furthermore, in a metastatic syngeneic model using 4T1 murine breast cancer cells, this compound treatment not only inhibited tumor metastasis to the lungs but also resulted in complete tumor regression and a 71.4% survival rate over 24 days.[1]
Comparison with Other Inhibitors
This compound has shown superior cytotoxic effects in the tested cancer cell lines compared to other reported NUAK1 inhibitors such as WZ4003 and HTH-01-015.[1] While the combination of the NUAK1 inhibitor WZ4003 and the ULK1 inhibitor SBI-0206965 demonstrated a synergistic anticancer effect, this compound as a single agent achieves this dual inhibition.[1]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of this compound, the following diagrams illustrate its targeted signaling pathway and a typical experimental workflow for assessing its efficacy.
Caption: this compound dual-inhibits NUAK1 and ULK1, leading to increased ROS and apoptosis.
Caption: Workflow for evaluating this compound's anticancer efficacy in vitro and in vivo.
Detailed Experimental Protocols
A summary of the key experimental methodologies used to evaluate the efficacy of this compound is provided below.
Cell Viability Assay (CCK-8)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Method: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24 hours. Cell Counting Kit-8 (CCK-8) solution is then added to each well, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control. The IC50 value is calculated from the dose-response curve.[1]
Western Blot Analysis
-
Objective: To analyze the expression and phosphorylation status of proteins in the NUAK1 and ULK1 signaling pathways.
-
Method: Cells are treated with this compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., NUAK1, ULK1, p-MYPT1, p-Gsk3β, cleaved PARP1, LC3B). Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.[1][5]
Apoptosis and ROS Detection (FACS Analysis)
-
Objective: To quantify the induction of apoptosis and the levels of reactive oxygen species (ROS).
-
Method: For apoptosis, cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. For ROS detection, cells are incubated with a fluorescent probe such as DCFH-DA and analyzed by flow cytometry.[1][5]
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Method: Human cancer cells are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with this compound or a vehicle control. Tumor volume is measured regularly. For metastasis studies, cancer cells are injected intravenously, and metastatic nodules in organs like the lungs are quantified after a period of treatment.[1][3]
Conclusion
This compound presents a promising therapeutic strategy by dually targeting NUAK1 and ULK1, pathways critical for cancer cell survival. Its potent cytotoxic effects across a range of cancer cell lines and significant antitumor and anti-metastatic activity in vivo underscore its potential as a novel anticancer agent. Further research and clinical investigation are warranted to fully explore the therapeutic applications of this compound in oncology.
References
- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of MRT68921-Induced ROS Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRT68921 with other common agents used to induce reactive oxygen species (ROS) production, a critical mechanism in various cellular processes, including apoptosis in cancer cells. This document offers supporting experimental data, detailed protocols for validation, and visual representations of the key signaling pathways and workflows.
Comparative Analysis of ROS-Inducing Agents
This compound is a potent dual inhibitor of NUAK1 and ULK1/2 that effectively induces ROS production, leading to cancer cell death.[1] The following table provides a comparative summary of this compound and other well-known ROS-inducing agents. It is important to note that the quantitative data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
| Feature | This compound | Hydrogen Peroxide (H₂O₂) | Rotenone |
| Target/Mechanism | Dual inhibitor of NUAK1 and ULK1/2 kinases. Inhibition of NUAK1 downregulates NRF2-mediated antioxidant gene expression, leading to ROS accumulation.[2][3][4] | A direct source of ROS, readily diffuses across cell membranes.[5][6] | Inhibitor of mitochondrial complex I of the electron transport chain, leading to superoxide production.[7][8] |
| Primary ROS Type | General ROS, including superoxide and hydrogen peroxide. | Hydrogen peroxide. | Mitochondrial superoxide. |
| Typical Concentration Range | 1-10 µM in cell culture.[1] | 100 µM - 1 mM in cell culture.[9] | 0.1 - 10 µM in cell culture.[7][8] |
| Advantages | - High specificity for its targets. - Dual inhibition of NUAK1 and ULK1 provides a synergistic antitumor effect.[1] | - Well-characterized and widely used positive control. - Inexpensive and readily available. | - Potent inducer of mitochondrial ROS. - Useful for studying mitochondrial dysfunction. |
| Limitations | - Potential for off-target effects, as with most kinase inhibitors. | - Can be rapidly neutralized by cellular antioxidant systems. - High concentrations can cause non-specific cellular damage. | - Can be highly toxic to normal cells. - Its effects are primarily limited to mitochondrial ROS. |
| Example of ROS Induction | Treatment of A549 lung cancer cells with 5 µM this compound for 8 hours resulted in a significant increase in intracellular ROS levels, as measured by DCFH-DA staining.[1] | Treatment of various cancer cell lines with H₂O₂ in the micromolar to millimolar range leads to a dose-dependent increase in intracellular ROS.[5][9] | Rotenone treatment of cancer cells at micromolar concentrations leads to a significant increase in mitochondrial superoxide levels.[7][8] |
Experimental Protocols
Accurate and reproducible measurement of intracellular ROS is crucial for validating the effects of compounds like this compound. The most common method involves the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA or H2DCFDA).
Protocol 1: Measurement of Intracellular ROS using a Microplate Reader
This protocol is suitable for high-throughput screening of ROS production in adherent cells.
Materials:
-
Adherent cancer cells (e.g., A549, HeLa)
-
This compound and other test compounds
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other ROS-inducing agents for the desired time period (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM H₂O₂ for 1 hour).
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free cell culture medium immediately before use.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Data Analysis: Subtract the background fluorescence from all readings and express the results as a fold change relative to the vehicle-treated control.
Protocol 2: Measurement of Intracellular ROS using Flow Cytometry
This protocol allows for the quantification of ROS levels in individual cells within a population.
Materials:
-
Suspension or adherent cancer cells
-
This compound and other test compounds
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture cells to a density of approximately 1 x 10⁶ cells/mL. Treat the cells with this compound or other compounds as described in Protocol 1.
-
Cell Harvesting: For adherent cells, detach them using trypsin-EDTA and neutralize with complete medium. For suspension cells, collect them by centrifugation. Wash the cells once with PBS.
-
H2DCFDA Staining:
-
Flow Cytometry Analysis:
-
Data Analysis: Analyze the geometric mean fluorescence intensity of the cell population to quantify the level of intracellular ROS.
Signaling Pathways and Experimental Workflows
This compound-Induced ROS Production Pathway
This compound induces ROS by inhibiting NUAK1, which in turn leads to the downregulation of the NRF2-mediated antioxidant response.[2][3][4] This disrupts the cellular redox balance and leads to an accumulation of ROS.
Caption: this compound signaling pathway leading to ROS production.
Experimental Workflow for Validation of ROS Production
The following workflow outlines the key steps for validating the ROS-inducing capabilities of a test compound like this compound.
Caption: Experimental workflow for ROS production validation.
References
- 1. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Colorectal tumors require NUAK1 for protection from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the mevalonate pathway potentiates NUAK1 inhibition-induced immunogenic cell death and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of Hydrogen Peroxide in Cancer Cells: Advancing Therapeutic Approaches for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. INCREASED LEVELS OF SUPEROXIDE AND HYDROGEN PEROXIDE MEDIATE THE DIFFERENTIAL SUSCEPTIBILITY OF CANCER CELLS VS. NORMAL CELLS TO GLUCOSE DEPRIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 13. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 14. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of MRT68921 and MRT67307: Potent Kinase Inhibitors in Autophagy and Inflammation Research
Researchers in the fields of oncology, immunology, and neurobiology are constantly seeking precise tools to dissect complex cellular signaling pathways. Among these tools, small molecule inhibitors of kinases have proven invaluable. This guide provides a detailed comparative analysis of two widely used research compounds, MRT68921 and MRT67307. Both molecules are potent kinase inhibitors with overlapping targets, yet they exhibit distinct selectivity profiles that make them suitable for different research applications. This document will delve into their mechanisms of action, target specificities, and the experimental data supporting their use, presenting a clear comparison to aid researchers in selecting the appropriate compound for their studies.
Biochemical Profile and Target Specificity
This compound and MRT67307 were both initially developed as inhibitors of Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2, key initiators of the autophagy process.[1] However, their inhibitory activities extend to other kinases, defining their unique utility in research.
This compound is a highly potent dual inhibitor of ULK1 and ULK2.[2][3] It also demonstrates significant inhibitory activity against NUAK1, a kinase involved in cellular stress responses and antioxidant defense.[4][5]
MRT67307 , while also a potent inhibitor of ULK1 and ULK2, is distinguished by its strong inhibitory action against TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[6][7][8] These two kinases are central to the innate immune response, particularly in the signaling pathways that lead to the production of type I interferons.[9]
The following table summarizes the in vitro inhibitory activities (IC50) of both compounds against their primary targets.
| Target Kinase | This compound IC50 (nM) | MRT67307 IC50 (nM) |
| ULK1 | 2.9[2][5][10] | 45[7][8][10] |
| ULK2 | 1.1[2][5][10] | 38[7][8][10] |
| TBK1 | - | 19[7][8][11] |
| IKKε | - | 160[7][8][11] |
| NUAK1 | Potent inhibitor[4][5] | 230[12] |
Mechanism of Action and Cellular Effects
The differential kinase selectivity of this compound and MRT67307 translates into distinct cellular effects, which are critical for their application in research.
Autophagy Inhibition
Both compounds are effective inhibitors of autophagy.[1] By inhibiting ULK1 and ULK2, they block the initial steps of autophagosome formation.[1] Experimental evidence shows that treatment with either compound leads to a reduction in the phosphorylation of ATG13, a direct substrate of ULK1, and a blockage of autophagic flux.[1] this compound, being more potent against ULK1/2, is often the preferred tool for specific and potent autophagy inhibition.[1][13]
Caption: Inhibition of the ULK1/2 complex by this compound and MRT67307 blocks autophagy initiation.
Modulation of Innate Immunity
MRT67307's potent inhibition of TBK1 and IKKε makes it a valuable tool for studying innate immune signaling.[6][9] These kinases are crucial for the phosphorylation and activation of the transcription factor IRF3, which drives the expression of type I interferons in response to viral and bacterial infections.[6] MRT67307 has been shown to prevent the phosphorylation of IRF3 and the subsequent production of IFNβ in macrophages.[11]
Caption: MRT67307 inhibits the TBK1/IKKε signaling axis, blocking type I interferon production.
Anti-Tumor Activities
This compound has demonstrated potent anti-tumor activities in various cancer cell lines and xenograft models.[4][14] Its mechanism is linked to the dual inhibition of NUAK1 and ULK1, leading to increased oxidative stress and apoptosis in cancer cells.[4][14] By inhibiting ULK1-dependent protective mitophagy, this compound enhances the lethal effects of reactive oxygen species (ROS).[4]
Caption: this compound exerts anti-tumor effects by inhibiting NUAK1 and ULK1, leading to increased ROS and apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of research findings. Below are summaries of key experimental methodologies used to characterize this compound and MRT67307.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.
-
General Protocol:
-
Recombinant kinases (e.g., ULK1, ULK2, TBK1, IKKε) are incubated with a specific substrate and [γ-³²P]ATP in a kinase buffer.
-
The inhibitor (this compound or MRT67307) is added at varying concentrations.
-
The reaction is allowed to proceed for a set time at a specific temperature (e.g., 15 minutes at 30°C).[11]
-
The reaction is stopped, and the incorporation of ³²P into the substrate is quantified using methods like SDS-PAGE and autoradiography.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Autophagy Assays
-
Objective: To assess the effect of the inhibitors on autophagic flux in cells.
-
General Protocol (LC3-II Immunoblotting):
-
Cells (e.g., Mouse Embryonic Fibroblasts - MEFs) are cultured to a suitable confluency.
-
Autophagy is induced by amino acid starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS).
-
Cells are treated with the inhibitor (e.g., 1 µM this compound or 10 µM MRT67307) in the presence or absence of a lysosomal inhibitor like bafilomycin A1.[1]
-
Cell lysates are collected and subjected to SDS-PAGE and immunoblotting for LC3.
-
The accumulation of the lipidated form of LC3 (LC3-II) in the presence of bafilomycin A1 is used as a measure of autophagic flux. A block in the increase of LC3-II upon inhibitor treatment indicates autophagy inhibition.[1]
-
Cellular Innate Immunity Assays
-
Objective: To measure the impact of the inhibitors on the activation of the TBK1/IKKε pathway.
-
General Protocol (IRF3 Phosphorylation):
-
Immune cells (e.g., bone-marrow-derived macrophages - BMDMs) are stimulated with a pathogen-associated molecular pattern (PAMP) like poly(I:C) to activate the TBK1/IKKε pathway.[7]
-
Cells are pre-treated with the inhibitor (e.g., 2 µM MRT67307).[7]
-
Cell lysates are analyzed by immunoblotting using an antibody specific for phosphorylated IRF3.
-
A reduction in the phospho-IRF3 signal indicates inhibition of TBK1/IKKε activity.[7]
-
In Vivo Studies
Both compounds have been evaluated in vivo, demonstrating their potential for preclinical research.
-
This compound: Has been used in xenograft mouse models of cancer. Administration via subcutaneous injection at doses of 20-40 mg/kg has been shown to significantly decrease tumor growth.[4][15]
-
MRT67307: Has been utilized in a murine model of SARS-CoV-2 infection to assess the impact of blunting immunopathology.[16]
Conclusion
This compound and MRT67307 are powerful and versatile research tools for dissecting the roles of ULK1/2, NUAK1, and TBK1/IKKε in various cellular processes. This compound stands out as a highly potent and specific inhibitor of ULK1/2, making it an excellent choice for studies focused on the mechanisms of autophagy and its role in cancer. In contrast, MRT67307's dual inhibitory activity against both the autophagy-initiating kinases and the key innate immunity kinases, TBK1/IKKε, provides a unique opportunity to investigate the crosstalk between these two fundamental pathways. The selection between these two compounds should be guided by the specific research question and the signaling pathways of interest. The data and protocols summarized in this guide are intended to provide a solid foundation for researchers to make an informed decision and design rigorous experiments.
References
- 1. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MRT67307 | TBK1 inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. nbinno.com [nbinno.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. Sapphire Bioscience [sapphirebioscience.com]
- 14. Dual targeting of NUAK1 and ULK1 using the multitargeted inhibitor this compound exerts potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of MRT68921 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies to confirm the on-target effects of MRT68921, a potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, as well as NUAK family SNF1-like kinase 1 (NUAK1). We will objectively compare its performance with alternative inhibitors and provide the supporting experimental data and detailed protocols necessary for replication and validation.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor that has demonstrated potent inhibition of ULK1, ULK2, and NUAK1, key kinases involved in autophagy and cellular stress responses. ULK1 and ULK2 are serine/threonine kinases that play a crucial role in the initiation of the autophagy pathway. NUAK1 is an AMPK-related kinase involved in regulating cellular stress, polarity, and adhesion. The on-target effects of this compound are typically confirmed by assessing the downstream consequences of inhibiting these kinases.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency of this compound against its primary targets and compares it with other commonly used ULK1/2 inhibitors, SBI-0206965 and ULK-101.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | ULK1 | 2.9 | [1][2][3] |
| ULK2 | 1.1 | [1][2][3] | |
| NUAK1 | Potent Inhibition | [3] | |
| SBI-0206965 | ULK1 | 108 | [4] |
| ULK2 | 711 | [4] | |
| ULK-101 | ULK1 | 8.3 | [5] |
| ULK2 | 30 | [5] |
Confirming On-Target Effects in Cellular Assays
The on-target activity of this compound in a cellular context is primarily validated by observing the expected downstream signaling events following the inhibition of its targets. This is most commonly achieved through western blot analysis of key phosphoproteins.
| Target Pathway | Downstream Marker | Expected Effect of this compound |
| ULK1/2 Signaling | Phosphorylation of ATG13 (Ser318) | Decrease |
| NUAK1 Signaling | Phosphorylation of MYPT1 (Thr696) | Decrease |
| Phosphorylation of Gsk3β (Ser9) | Decrease |
Experimental Protocols
Here, we provide detailed methodologies for key experiments to confirm the on-target effects of this compound.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of its target kinases.
Materials:
-
Recombinant active ULK1 or NUAK1 kinase
-
Myelin Basic Protein (MBP) as a generic substrate
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
This compound and other inhibitors
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the kinase, and the substrate (MBP).
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.
Western Blot for Phosphorylated Proteins
This protocol is designed to detect changes in the phosphorylation status of downstream targets of ULK1 and NUAK1 in cell lysates.[5][6][7]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATG13 (Ser318), anti-phospho-MYPT1 (Thr696), and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ATG13) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
-
To confirm equal loading, strip the membrane and re-probe with an antibody against the total protein or a loading control like GAPDH.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a compound in a cellular environment.[4][8]
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plate
-
Thermocycler
-
Centrifuge
-
Western blot reagents (as described above)
Procedure:
-
Treat cultured cells with this compound or vehicle for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant and analyze the amount of soluble target protein (ULK1 or NUAK1) at each temperature by western blot.
-
A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of this compound.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits ULK1/2 and NUAK1 kinase activity.
Caption: Workflow for assessing on-target effects via Western Blot.
Caption: CETSA workflow to confirm direct target engagement.
References
- 1. protocols.io [protocols.io]
- 2. [PDF] CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens | Semantic Scholar [semanticscholar.org]
- 3. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CETSA [cetsa.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for MRT68921: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing MRT68921, a potent inhibitor of ULK1/2 kinases, ensuring its safe handling and proper disposal is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This document provides essential safety and logistical information, including operational and disposal plans, to serve as a preferred resource for laboratory safety and chemical handling.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) provided by the supplier. This document contains comprehensive information on physical and chemical properties, potential hazards, and emergency procedures. All personnel should be trained on the appropriate handling of this and similar chemical compounds. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for the disposal of non-hazardous research chemicals. Always consult your institution's specific waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for detailed guidance.
1. Unused or Expired Solid this compound:
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
The compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
The label should include the chemical name ("this compound"), the quantity, and any relevant hazard information.
-
Store the waste container in a designated, secure area away from incompatible materials until it is collected by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
2. Solutions Containing this compound:
-
Aqueous Solutions: Due to its limited aqueous solubility, large volumes of aqueous waste are unlikely. However, any aqueous waste containing this compound should be collected in a designated, labeled container for aqueous chemical waste. Do not pour down the drain.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol, DMF) must be disposed of as hazardous waste.
-
Collect the waste in a solvent-resistant container that is compatible with the solvent used.
-
The container must be clearly labeled with the chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
Segregate halogenated and non-halogenated solvent waste if required by your institution's disposal policies.
-
Store the waste container in a designated satellite accumulation area within the laboratory, ensuring the container is sealed to prevent evaporation.
-
3. Contaminated Materials:
-
All materials that have come into direct contact with this compound, such as pipette tips, centrifuge tubes, gloves, and absorbent paper, should be considered contaminated.
-
Collect these materials in a designated, sealed waste bag or container clearly labeled as "Chemically Contaminated Waste" with the name of the chemical.
-
Dispose of this solid waste through your institution's chemical or hazardous waste stream, not in the regular or biohazardous trash.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, facilitating easy comparison and reference for experimental design.
| Property | Value |
| Molecular Formula | C₂₅H₃₄N₆O |
| Molecular Weight | 434.6 g/mol |
| IC₅₀ (ULK1) | 2.9 nM[1][2] |
| IC₅₀ (ULK2) | 1.1 nM[1][2] |
| Solubility (DMSO) | ≥ 3 mg/mL[1] |
| Solubility (Ethanol) | ~2 mg/mL[1] |
| Solubility (DMF) | ~5 mg/mL[1] |
| Aqueous Solubility | Sparingly soluble. A 1:5 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.16 mg/mL.[1] It is not recommended to store aqueous solutions for more than one day.[1] |
| Storage Temperature | -20°C[1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, based on cited literature.
1. In Vitro Kinase Assay for ULK1 Inhibition:
-
Objective: To determine the inhibitory activity of this compound on ULK1 kinase.
-
Materials: Recombinant GST-ULK1, kinase assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM magnesium acetate, 0.1 mM EGTA, 0.1% β-mercaptoethanol), cold ATP, [γ-³²P]ATP, this compound stock solution.
-
Procedure:
-
Prepare reaction mixtures in the kinase assay buffer containing recombinant GST-ULK1.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Pre-warm the reaction mixes to 25°C for 5 minutes.
-
Initiate the kinase reaction by adding a mixture of cold ATP (30 µM) and [γ-³²P]ATP (0.5 µCi).
-
Incubate the reaction at 25°C for 5 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Analyze the results by autoradiography to detect phosphorylated substrates and by immunoblot for total protein levels.
-
2. Cellular Autophagy Inhibition Assay:
-
Objective: To assess the effect of this compound on autophagic flux in a cellular context.
-
Materials: Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line, complete culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin), Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy, this compound stock solution, lysis buffer, antibodies for immunoblotting (e.g., anti-LC3, anti-p62).
-
Procedure:
-
Culture cells to approximately 75% confluency.
-
To induce autophagy, wash the cells twice with EBSS and then incubate in EBSS for 1 hour. For basal autophagy assessment, continue incubation in complete medium.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) during the final hour of incubation. Include appropriate vehicle controls.
-
Lyse the cells and collect the protein lysates.
-
Perform immunoblotting to detect changes in the levels of autophagy markers, such as the conversion of LC3-I to LC3-II and the accumulation of p62, which are indicative of autophagy inhibition.
-
Visualizing Disposal and Signaling Pathways
To further clarify the procedural and biological aspects of working with this compound, the following diagrams have been generated.
Caption: A workflow diagram illustrating the proper segregation and disposal of this compound waste.
Caption: A signaling pathway diagram showing how this compound inhibits the ULK1/2 complex to block autophagy.
References
Navigating the Safe Handling of MRT68921: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use. [1][2]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with MRT68921, a potent dual inhibitor of ULK1 and ULK2 kinases involved in autophagy.[1][2] Given its nature as a potent research compound, adherence to strict safety protocols is paramount to ensure personnel safety and maintain experimental integrity. The following procedures are based on best practices for handling potent pharmaceutical compounds in a laboratory setting.[3][4]
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate personal protective equipment.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1 or EN 166 compliant safety goggles with side shields. A face shield should be worn over goggles if there is a splash hazard. | Protects against accidental splashes and airborne particles that could cause serious eye damage. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). Double-gloving is recommended. | Prevents skin contact and absorption. Contaminated gloves must be disposed of as chemical waste immediately. |
| Respiratory Protection | A NIOSH-approved respirator may be required if working outside of a certified chemical fume hood, if there is a risk of generating aerosols, or if exposure limits are exceeded. The specific type of respirator should be determined by a workplace hazard assessment. | Protects against inhalation of the compound, which can be a primary route of exposure for potent powdered substances. |
| Protective Clothing | A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory. Fire/flame-resistant and impervious materials are recommended. | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure and cross-contamination.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, follow institutional emergency procedures.
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration, date of receipt, and any hazard warnings.
-
Storage: Store this compound in a cool, dry, and dark place.[1] Recommended long-term storage is at -20°C.[1] It should be stored away from incompatible materials in a designated and restricted-access area.
Preparation of Solutions
All handling of solid this compound and preparation of solutions must be conducted within a certified chemical fume hood to control dust and vapors.
Solubility Data:
| Solvent | Solubility |
| DMSO | ≥2.18 mg/mL |
| DMF | 5 mg/mL |
| Ethanol | Insoluble |
| Water | Insoluble |
Data sourced from multiple suppliers and may vary. It is recommended to consult the supplier's technical data sheet for the specific batch.
Protocol for Reconstitution:
-
Environment: Work within a chemical fume hood.
-
Equipment: Use calibrated pipettes and sterile, dedicated labware.
-
Procedure: To prepare a stock solution, slowly add the desired volume of solvent (e.g., DMSO) to the vial containing the powdered compound. Cap the vial and vortex gently until the solid is completely dissolved. Gentle warming may be necessary to achieve a clear solution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage of Solutions: Store stock solutions at -20°C.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound, contaminated gloves, weigh boats, and other disposable labware in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect unused solutions and the first rinse of any contaminated, non-disposable glassware in a labeled, sealed container for hazardous liquid waste.[5] Segregate waste streams based on solvent compatibility (e.g., halogenated vs. non-halogenated).[6][7]
-
Sharps: Any contaminated needles or other sharps should be disposed of in a designated, puncture-resistant sharps container for chemical waste.[7]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations.[6]
-
Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures.[6][8]
Experimental Protocols and Visualizations
General Experimental Workflow
The following diagram illustrates a standard workflow for handling a potent compound like this compound in a research laboratory setting.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
